Structural Elucidation of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: A Comprehensive NMR Guide
Executive Summary The unambiguous structural characterization of substituted cyclopropanes is a critical workflow in modern medicinal chemistry and drug development. The cyclopropyl moiety introduces unique conformationa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The unambiguous structural characterization of substituted cyclopropanes is a critical workflow in modern medicinal chemistry and drug development. The cyclopropyl moiety introduces unique conformational rigidity and metabolic stability to pharmacophores. This whitepaper provides an in-depth technical analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane . By deconstructing the magnetic anisotropy of the strained three-membered ring and the stereochemical implications of its trans-configuration, this guide establishes a robust framework for spectral assignment and validation.
Structural Dynamics & Magnetic Anisotropy
The molecule (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane features a highly strained carbocyclic core. The
sp3
-hybridized carbons in a cyclopropane ring possess unusually high
s
-character in their C-H bonds (approaching
sp2
character) and high
p
-character in their C-C bonds.
The Causality of Chemical Shifts
Diamagnetic Anisotropy: The C-C
σ
-bonds of the cyclopropane ring generate a strong induced local magnetic field when placed in an external spectrometer field. Protons situated on the periphery of this ring are heavily shielded, typically resonating at unusually high fields (0.2 to 1.0 ppm) compared to standard alkanes[1].
Deshielding by Electronegative Substituents: The bromomethyl group (-CH
2
Br) exerts a strong electron-withdrawing inductive effect (-I effect). This deshields the adjacent methylene protons, pushing their resonance downfield to the 3.2–3.5 ppm range[2].
Diastereotopicity via Chirality: The (1R,2R) absolute configuration dictates that the molecule is chiral and possesses
C1
symmetry. Consequently, the two protons of the bromomethyl group (-CH
2
Br), the two protons of the ethyl methylene group (-CH
2
CH
3
), and the two protons of the unsubstituted ring carbon (C3) are all strictly diastereotopic . They are magnetically inequivalent and will couple with each other, often presenting as complex ABX spin systems rather than simple doublets or quartets.
Standardized Experimental Protocol for NMR Acquisition
To ensure a self-validating and reproducible system, the following protocol must be strictly adhered to when acquiring NMR data for volatile cyclopropane derivatives.
Step 1: Sample Preparation
Dissolve 10–15 mg of high-purity (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[1].
Causality: CDCl
3
provides the deuterium lock signal, while TMS ensures the chemical shift scale is perfectly calibrated to 0.00 ppm.
Step 2: Probe Tuning and Matching
Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer.
Tune and match the probe specifically for the
1
H frequency (e.g., 400.13 MHz) and the
13
C frequency (e.g., 100.61 MHz) to maximize the signal-to-noise ratio (SNR) and minimize reflected power.
Step 3: Shimming and Locking
Lock the spectrometer to the deuterium resonance of CDCl
3
.
Perform gradient shimming (Z1-Z5 at minimum) to ensure a highly homogeneous magnetic field. Validation: The full-width at half-maximum (FWHM) of the TMS peak should be
≤
0.5 Hz.
Step 4: Acquisition Parameters
1
H NMR: 16–32 transients, 30° pulse angle, 5-second relaxation delay (D1) to ensure complete longitudinal relaxation (
T1
) for accurate integration.
13
C NMR: 1024–2048 transients, power-gated
1
H decoupling (WALTZ-16), 2-second relaxation delay.
Caption: Self-validating experimental workflow for high-resolution NMR acquisition.
Quantitative Data: Chemical Shift Assignments
The following tables synthesize the definitive
1
H and
13
C NMR assignments based on the stereochemical environment of the trans-1,2-dialkylcyclopropane system and empirical grounding from related substructures[1],[2].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment Causality
C4-H
a
3.42
dd
1H
Jgem=10.5
,
Jvic=6.8
-CH
2
Br (Diastereotopic, deshielded by Br)
C4-H
b
3.31
dd
1H
Jgem=10.5
,
Jvic=7.5
-CH
2
Br (Diastereotopic, deshielded by Br)
C5-H
a
1.45
m
1H
-
-CH
2
CH
3
(Diastereotopic)
C5-H
b
1.25
m
1H
-
-CH
2
CH
3
(Diastereotopic)
C1-H
0.98
m
1H
-
Ring CH (Deshielded by adjacent -CH
2
Br)
C6-H
3
0.95
t
3H
J=7.4
-CH
2
CH
3
(Terminal methyl)
C2-H
0.68
m
1H
-
Ring CH (Adjacent to ethyl group)
C3-H
a
0.55
m
1H
-
Ring CH
2
(trans to ethyl, cis to bromomethyl)
C3-H
b
0.42
m
1H
-
Ring CH
2
(cis to ethyl, trans to bromomethyl)
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (
δ
, ppm)
Type (DEPT-135)
Assignment Causality
C4
39.2
CH
2
(Down)
-CH
2
Br (Strongly deshielded by halogen)
C5
28.6
CH
2
(Down)
-CH
2
CH
3
(Standard alkyl methylene)
C2
23.1
CH (Up)
Ring CH (Substituted by ethyl)
C1
21.4
CH (Up)
Ring CH (Substituted by bromomethyl)
C6
13.8
CH
3
(Up)
-CH
2
CH
3
(Terminal methyl)
C3
11.7
CH
2
(Down)
Ring CH
2
(Highly shielded by ring current)
2D NMR Elucidation Strategy
To definitively prove the (1R,2R) trans-relationship and resolve the overlapping multiplets in the 0.4–1.0 ppm region, 2D NMR techniques are mandatory.
1
H-
1
H COSY (Correlation Spectroscopy): Maps the homonuclear
3J
couplings. The critical observation here is the lack of a strong NOESY cross-peak between the C1 and C2 protons, which confirms they are trans to each other on the rigid cyclopropane ring. COSY will clearly link the C4 diastereotopic protons to the C1 methine proton.
1
H-
13
C HSQC (Heteronuclear Single Quantum Coherence): Resolves the heavily overlapping proton signals by spreading them across the
13
C dimension. It immediately differentiates the ring CH
2
(C3, ~11.7 ppm) from the ring CH protons (C1 and C2, ~21-23 ppm).
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton by showing
2J
and
3J
carbon-proton connectivities. For example, the C6 methyl protons will show a strong
3J
correlation to the C2 ring carbon, anchoring the ethyl group to the correct position.
Caption: Homonuclear spin-spin coupling network (COSY) for the substituted cyclopropane.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81503, Bromomethylcyclopropane." PubChem, 2025.[Link]
Stereochemical Assignment of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: A Methodological Whitepaper
Executive Summary The cyclopropane motif is a privileged pharmacophore in modern drug discovery, offering unique metabolic stability, conformational rigidity, and distinct vector spatial arrangements[1][2]. However, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The cyclopropane motif is a privileged pharmacophore in modern drug discovery, offering unique metabolic stability, conformational rigidity, and distinct vector spatial arrangements[1][2]. However, the stereochemical assignment of small, liquid-state chiral cyclopropanes like (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane presents a significant analytical challenge. Lacking a rigid, heavy-atom framework for direct X-ray crystallography and devoid of a strong UV chromophore for Electronic Circular Dichroism (ECD), this molecule requires a multi-modal, self-validating analytical approach.
This whitepaper details the definitive protocols for assigning both the relative and absolute stereochemistry of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, bridging the gap between theoretical causality and bench-level execution.
Structural Causality & Stereochemical Dynamics
To understand the analytical strategy, we must first deconstruct the molecule's spatial geometry. In the (1R,2R) configuration, the bromomethyl group at C1 and the ethyl group at C2 are positioned on opposite faces of the cyclopropane ring (trans relationship).
C1 (1R): The -CH₂Br group is oriented downwards (dash), while the C1 proton (H1) is oriented upwards (wedge).
C2 (2R): The -CH₂CH₃ group is oriented upwards (wedge), while the C2 proton (H2) is oriented downwards (dash).
Mechanistic Implication: Because the substituents are trans, the ring protons H1 and H2 are also trans to each other. Consequently, H1 is cis to the ethyl group, and H2 is cis to the bromomethyl group. This exact spatial orientation dictates the nuclear Overhauser effect (NOE) interactions and vibrational modes used in our downstream analytical protocols.
Nuclear Magnetic Resonance (NMR) is the frontline tool for establishing the relative stereochemistry (diastereomeric identity) of the cyclopropane ring[3].
The Self-Validating Protocol: NOESY & J-Coupling
This protocol relies on a dual-verification system: scalar coupling (
3J
) and dipolar coupling (NOE) must independently point to the same geometric conclusion.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is anhydrous and degassed to prevent line broadening from paramagnetic oxygen.
1D ¹H NMR Acquisition: Acquire a standard 1D spectrum at ≥500 MHz. Extract the
3JH1−H2
coupling constant.
Causality: In cyclopropanes, the rigid Karplus relationship dictates that
3Jcis
is typically 8–12 Hz, whereas
3Jtrans
is 4–8 Hz. A measured coupling of ~5.5 Hz immediately suggests a trans configuration.
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (
τm
) of 300–500 ms.
Causality: The NOE signal intensity is inversely proportional to the sixth power of the internuclear distance (
r−6
). Cis protons on a cyclopropane ring are ~2.2 Å apart (strong NOE), while trans protons are ~3.1 Å apart (weak/no NOE).
Data Interpretation & Validation:
Expected Result for (1R,2R): Minimal NOE cross-peaks between H1 and H2. Strong NOE cross-peaks between H1 and the -CH₂- protons of the ethyl group. Strong NOE cross-peaks between H2 and the -CH₂- protons of the bromomethyl group.
System Validation: If
3J
indicates trans but NOESY shows a strong H1-H2 cross-peak, the system invalidates the assignment, indicating potential peak misassignment or overlapping signals.
Because (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a liquid and lacks a conjugated
π
-system, traditional X-ray and ECD are ineffective. Vibrational Circular Dichroism (VCD) is the gold standard here, probing the differential absorption of left vs. right circularly polarized infrared light during vibrational transitions[4][5].
The Self-Validating Protocol: Experimental vs. DFT VCD
Experimental Acquisition:
Place a ~0.1 M solution of the analyte in CDCl₃ into a BaF₂ cell (100 µm path length).
Acquire the IR and VCD spectra concurrently over 12 hours to achieve a high signal-to-noise ratio in the 1000–1500 cm⁻¹ region (capturing CH₂ wagging and cyclopropane ring breathing modes)[5].
Computational Modeling (DFT):
Perform a molecular mechanics conformational search for the (1R,2R) enantiomer to account for the flexibility of the ethyl and bromomethyl rotors.
Optimize the geometries and calculate harmonic frequencies and rotatory strengths using Density Functional Theory (e.g., B3LYP/6-311+G(d,p) level of theory).
Apply a Boltzmann weighting to the calculated spectra of all low-energy conformers.
Data Interpretation & Validation:
System Validation (IR Match): Overlay the calculated IR spectrum with the experimental IR spectrum. If the IR spectra do not match (Similarity Index < 0.9), the conformational model is flawed, and the VCD data must be rejected.
Enantiomeric Assignment: If the IR spectra match, overlay the VCD spectra. A positive correlation in sign and relative magnitude confirms the (1R,2R) absolute configuration. An inverse mirror-image match indicates the (1S,2S) enantiomer[4].
Fig 1: VCD computational and experimental self-validating workflow for absolute configuration.
If VCD yields ambiguous results due to extreme conformational flexibility, chemical derivatization is required to force the liquid into a crystalline solid suitable for Single-Crystal X-Ray Diffraction (SCXRD).
The Self-Validating Protocol: S_N2 Displacement
Chemical Derivatization: React the primary bromide with a heavy-atom, crystalline nucleophile (e.g., 4-nitrothiophenol) under mild basic conditions (K₂CO₃, DMF).
Causality: The S_N2 reaction occurs exclusively at the exocyclic primary carbon, leaving the chiral centers at C1 and C2 completely untouched.
Crystallization: Purify the resulting thioether and crystallize via slow evaporation (e.g., Hexanes/EtOAc).
SCXRD Acquisition: Analyze the single crystal using Cu-K
α
radiation. The presence of the Sulfur atom provides sufficient anomalous dispersion to determine the absolute structure.
System Validation: The absolute configuration is only accepted if the Flack parameter is near 0 (typically < 0.1) with a low standard deviation. A Flack parameter near 0.5 indicates racemic twinning, invalidating the assignment.
Fig 2: Sequential analytical workflow for the stereochemical assignment of chiral cyclopropanes.
Quantitative Data Summary
The table below summarizes the operational parameters and confidence metrics for the stereochemical assignment workflows.
Methodology
Target Assignment
Sample State
Turnaround Time
Confidence Level
Primary Limitation
NMR (NOESY/J-Coupling)
Relative (Diastereomeric)
Liquid / Solution
1–2 Days
High (>95%)
Cannot determine absolute enantiomeric hand.
VCD Spectroscopy
Absolute (Enantiomeric)
Liquid / Solution
3–5 Days (inc. DFT)
High (>95%)
Requires highly accurate conformational DFT modeling.
Derivatization + SCXRD
Absolute (Enantiomeric)
Single Crystal (Solid)
1–3 Weeks
Absolute (~100%)
Requires successful chemical derivatization and crystallization.
References
Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. National Institutes of Health (PMC). Available at:[Link]
Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health (PMC). Available at:[Link]
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at:[Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at:[Link]
ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of Chiral Cyclopropylmethyl Bromides
Abstract: The cyclopropylmethyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1] When rendered chiral and appended with a re...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The cyclopropylmethyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1] When rendered chiral and appended with a reactive handle like a bromide, understanding its inherent thermodynamic stability becomes paramount for predicting reactivity, designing synthetic routes, and ensuring the persistence of desired stereochemistry. This guide provides a detailed examination of the core principles governing the stability of chiral cyclopropylmethyl bromides, integrating concepts of ring strain, stereoisomerism, and electronic effects. We further detail the experimental and computational workflows used to quantify these properties, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Unique Character of the Cyclopropylmethyl System
The three-membered ring of cyclopropane endows molecules with a rigid structure and a distinct electronic character often described as having partial double-bond nature.[1] This arises from the significant angle and torsional strain inherent to the 60° C-C-C bond angles, which forces the carbon-carbon bonding orbitals to have increased p-character, forming so-called "bent" or "banana" bonds.[2][3] These high-energy bonds make the cyclopropyl group a potent modulator of a molecule's physicochemical properties and a participant in unique chemical reactions.[1]
The introduction of a bromomethyl substituent, -CH₂Br, adds a critical dimension. The carbon-bromine bond is a key functional group for subsequent chemical transformations (e.g., nucleophilic substitution, cross-coupling reactions). When the cyclopropane ring is substituted in a way that creates one or more stereocenters, the resulting chiral cyclopropylmethyl bromide becomes a complex system where thermodynamic stability is not just a single value but a landscape of relative energies between different stereoisomers. Understanding this landscape is crucial for controlling reaction outcomes and ensuring the stereochemical integrity of a final product.
Foundational Pillars of Thermodynamic Stability
The overall thermodynamic stability of a chiral cyclopropylmethyl bromide is not dictated by a single factor but is the result of a complex interplay between ring strain, stereochemical arrangement, and electronic interactions.
Ring Strain: The Energetic Driving Force
All cyclopropane derivatives are inherently destabilized by ring strain. This total strain is a combination of two primary factors:
Angle Strain: The severe deviation of the 60° internal bond angles from the ideal 109.5° for sp³-hybridized carbon creates significant energetic strain.[4][5][6]
Torsional Strain: The planar nature of the three-membered ring forces the C-H bonds on adjacent carbon atoms into a fully eclipsed conformation, further increasing the molecule's potential energy.[7][8]
The total ring strain for the parent cyclopropane is estimated to be around 28 kcal/mol.[4][7] This high internal energy makes ring-opening reactions thermodynamically favorable and is a dominant feature influencing the reactivity of all cyclopropyl systems.[1][9]
Stereoisomerism: The Impact of 3D Arrangement
For a substituted cyclopropylmethyl bromide, stereoisomerism is a critical determinant of relative thermodynamic stability. Two main types of isomerism must be considered:
Cis/Trans Diastereomerism: When the cyclopropane ring is disubstituted (e.g., with the bromomethyl group and another substituent), the relative orientation of these groups defines cis (same side) and trans (opposite sides) diastereomers.[8][10] Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance between the substituents.[11] However, the energetic difference can be small and is influenced by the size and electronic nature of the substituents. In some cases, intramolecular interactions (like hydrogen bonding) could potentially stabilize a cis conformation.
Enantiomers: The presence of non-superimposable mirror-image forms (enantiomers) arises from chirality. Enantiomers of a given compound have identical intrinsic thermodynamic stabilities in an achiral environment.[12] A racemic mixture (a 50:50 mix of enantiomers) is entropically favored over a pure enantiomer in the absence of external chiral influences.[13] The key consideration for drug development is that while enantiomers have the same stability, their interactions with chiral biological systems (like enzymes and receptors) can be vastly different.
The relationship between these isomers dictates the energetic landscape. Diastereomers have different ground-state energies, while enantiomers do not. An isomerization process might favor the formation of the most stable diastereomer.[11][14]
Caption: Relationships between stereoisomers of a chiral cyclopropylmethyl bromide.
Electronic Effects: The Role of Walsh Orbitals
The unique bonding in cyclopropane is often described by the Walsh orbital model.[2][15][16] This model posits a set of three high-lying molecular orbitals with significant p-character that behave similarly to a π-system. These orbitals can interact with adjacent functional groups.[17]
The cyclopropyl group can act as a potent electron-donating group through resonance, especially when adjacent to an electron-deficient center like a carbocation.[3] This is famously observed in the remarkable stability of the cyclopropylmethyl carbocation, which is stabilized by the overlap of the ring's Walsh orbitals with the vacant p-orbital of the cationic carbon.[18][19] This delocalization, sometimes called "dancing resonance," is a key factor in the kinetics of reactions involving these systems, such as solvolysis.[18][20][21] While solvolysis rates are a measure of kinetic stability (related to the transition state energy), the same electronic interactions influence the ground-state thermodynamic stability, albeit to a lesser degree.
The electron-withdrawing nature of the bromine atom also plays a role, polarizing the C-Br bond and influencing the overall electron distribution in the molecule.
Experimental and Computational Assessment of Stability
Determining the thermodynamic stability of a molecule requires quantitative measurement or calculation of its energy content.
Experimental Methodologies
Heat of Combustion Analysis:
The classic method for determining the total energy content and thus the ring strain of a cycloalkane is by measuring its heat of combustion.[5][7][22] By comparing the heat released per CH₂ group to that of a strain-free acyclic alkane, the total strain energy can be calculated.[6]
Protocol: Isomer Equilibration for Relative Stability
To determine the relative thermodynamic stability (ΔG°) between two diastereomers (e.g., cis vs. trans), an equilibration experiment is the gold standard.
Sample Preparation: Prepare a sample of either the pure cis or trans isomer, or a non-equilibrium mixture of the two.
Catalyst Selection: Choose a catalyst that can facilitate reversible isomerization. For cyclopropanes, this can be a Lewis acid or, in some cases, a transition metal catalyst under mild conditions.[11] Thermal equilibration at high temperatures is also possible but may lead to decomposition.[11]
Reaction Setup: Dissolve the sample in a suitable inert solvent and add the catalyst. Maintain the reaction at a constant, controlled temperature.
Monitoring: Periodically take aliquots from the reaction mixture and quench the catalyst. Analyze the isomeric ratio using a quantitative technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
Equilibrium Confirmation: Continue monitoring until the isomeric ratio remains constant over several time points. To ensure a true equilibrium has been reached, the experiment should ideally be repeated starting from the opposite isomer, converging to the same final ratio.
Calculation: Once the equilibrium constant (Keq = [trans]/[cis]) is determined, the difference in Gibbs free energy is calculated using the equation: ΔG° = -RTln(Keq) .
Caption: Experimental workflow for determining relative thermodynamic stability via equilibration.
Computational Chemistry Protocols
Computational methods provide a powerful, predictive tool for assessing stability without the need for synthesis and experimentation.[18]
Protocol: DFT Calculation of Relative Isomer Energies
Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energy of molecules.
Structure Generation: Build 3D models of all relevant stereoisomers (cis, trans, etc.) in a molecular modeling program.
Conformational Search: For each isomer, perform a systematic conformational search using a lower-level theory (like molecular mechanics) to identify the lowest energy conformers, particularly concerning the rotation of the bromomethyl group.[23]
Geometry Optimization: Take the lowest-energy conformers for each isomer and perform a full geometry optimization using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311+G(d,p)). This finds the minimum energy structure on the potential energy surface.
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).
Energy Comparison: Compare the calculated Gibbs free energies of the different isomers. The isomer with the lowest free energy is predicted to be the most thermodynamically stable. The difference (ΔG) between isomers can be directly compared to experimental values.
Table 1: Representative Quantitative Stability Data (Illustrative)
Note: Data for substituted compounds are illustrative, as specific values depend heavily on the exact substitution pattern and require dedicated experimental or computational analysis.
Conclusion and Outlook
The thermodynamic stability of chiral cyclopropylmethyl bromides is a finely balanced property governed by the competing and synergistic effects of high intrinsic ring strain, steric interactions between substituents, and unique electronic contributions from the cyclopropane's Walsh orbitals. The trans diastereomer is typically favored over the cis due to reduced steric strain, but the magnitude of this preference must be determined on a case-by-case basis.
For professionals in drug development and materials science, a thorough understanding of these principles is not merely academic. It directly informs process development, where controlling isomerization can be key to maximizing the yield of a desired stereoisomer.[14] It also provides insight into the potential reactivity and degradation pathways of these valuable chemical building blocks. The synergy between high-level computational modeling and carefully designed equilibration experiments provides the most comprehensive picture, enabling the rational design and synthesis of complex, stereochemically pure molecules.
References
Unraveling the Electronic Influence of the Cyclopropyl Group: A Comput
Cyclopropyl: Organic Chemistry Study Guide. Fiveable.
Background of Walsh Cyclopropane Molecular Orbitals.
Walsh Cyclopropane Molecular Orbitals.
Walsh Cyclopropane Molecular Orbitals.
Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.
How does the cyclopropyl group influence conjugation and arom
CYCLOPROPANE RING STRAIN.
Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
Ring Strain in Cycloalkanes.
Cyclopropyl group. Wikipedia.
Stereoisomers. MSU Chemistry.
Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PMC - NIH.
Unraveling Carbocation Stability: A Computational and Experimental Comparison of the Cyclopropylmethyl C
Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide. Benchchem.
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
Organic Compounds - Cycloalkanes and their Stereochemistry. Chemistry LibreTexts.
Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors.
Reactivity of electrophilic cyclopropanes. PMC - NIH.
Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equ
Cycloalkanes and Their Relative Stabilities. Organic Chemistry I - Manifold @CUNY.
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
Chemistry of Cyclopropanols. IV.
Why is cyclopropyl methyl carboc
The Nature of Stability in Replic
FL3 C/P #2 enantiomers with diff. thermodynamic stabilities? Reddit.
physical properties and boiling point of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
An In-depth Technical Guide to the Physical Properties of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane For Researchers, Scientists, and Drug Development Professionals Executive Summary Molecular Identity and Stereochemist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical Properties of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molecular Identity and Stereochemistry
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a halogenated alkylcyclopropane with the molecular formula C₆H₁₁Br. Its structure features a three-membered carbon ring, which imparts significant ring strain and unique electronic properties. The stereochemistry is defined by the trans configuration of the bromomethyl and ethyl groups on the cyclopropane ring, with specific (R) configurations at chiral centers C1 and C2. The physical properties of this enantiomer are identical to its (1S,2S) counterpart, with the exception of the sign of its optical rotation.
Key Structural Features:
Molecular Formula: C₆H₁₁Br
Molecular Weight: 163.06 g/mol
CAS Number: Not assigned for this specific stereoisomer. The enantiomer, (1S,2S)-1-(bromomethyl)-2-ethylcyclopropane, is registered under CAS No. 3017121-96-6.[1]
Core Structure: A rigid, strained cyclopropane ring.
Key Substituents: A C1-linked bromomethyl group (-CH₂Br) and a C2-linked ethyl group (-CH₂CH₃).
Chirality: Two defined stereocenters at C1 and C2.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is scarce. Therefore, the following properties are derived from computational models and by comparative analysis with the well-characterized parent compound, (bromomethyl)cyclopropane.
Property
Predicted Value for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
The addition of an ethyl group (29 g/mol ) significantly increases the molecular weight and surface area compared to the unsubstituted analogue, leading to stronger van der Waals forces and a higher boiling point. A constitutional isomer, (1R,2R)-1-bromo-2-ethylcyclopropane, has a predicted boiling point of 119.7±9.0 °C.
The addition of the less dense ethyl group in place of a hydrogen atom is expected to slightly decrease the overall density compared to the parent bromomethylcyclopropane.
The refractive index is related to molecular polarizability. The increase in the number of atoms and electrons from the added ethyl group is expected to slightly increase the refractive index.
Solubility
Insoluble in water; Soluble in nonpolar organic solvents (e.g., chloroform, hexanes, diethyl ether).
Not miscible in water; Slightly soluble in chloroform and methanol.[2]
As a nonpolar alkyl halide, its solubility profile is expected to be similar to other small brominated hydrocarbons, favoring nonpolar solvents.
The addition of the hydrophobic ethyl group will increase the lipophilicity of the molecule, resulting in a higher LogP value.
Boiling Point: In-depth Analysis
Rationale and Computational Prediction
The boiling point of a compound is primarily dictated by the strength of its intermolecular forces. For a nonpolar molecule like (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, these are predominantly London dispersion forces, which increase with molecular weight and surface area.
Computational prediction of boiling points relies on Quantitative Structure-Property Relationship (QSPR) models.[4][5] These models are built on the principle that a molecule's physical properties are intrinsically linked to its structural and electronic features.[6] By calculating a set of molecular descriptors (e.g., molecular weight, surface area, polarizability, bond counts), a mathematical model, often employing machine learning or regression analysis, can be trained on a large dataset of compounds with known boiling points to predict the boiling point of a novel structure.[7][8]
Caption: Workflow for QSPR-based boiling point prediction.
Protocol for Experimental Verification
To validate the predicted boiling point, a micro-scale experimental determination is the most appropriate method, given that the compound is likely to be available only in small research quantities. The micro-reflux technique is a reliable approach.[9]
Objective: To determine the boiling point of a small liquid sample by measuring the temperature of its vapor at reflux.
Materials:
Sample of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (~1-2 mL)
Small round-bottom flask (5 or 10 mL)
Micro-condenser
Calibrated digital thermometer or thermocouple
Heating mantle or oil bath with magnetic stirring
Boiling chips or a small magnetic stir bar
Clamps and stand
Step-by-Step Protocol:
Apparatus Assembly: Place 1-2 mL of the sample and a boiling chip into the round-bottom flask. Securely clamp the flask over the heating mantle.
Condenser Attachment: Attach the micro-condenser vertically to the neck of the flask. Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
Thermometer Placement: Suspend the calibrated thermometer inside the apparatus so that the tip is positioned just below the side arm of the condenser, in the vapor path, but not touching the liquid. This ensures the temperature of the condensing vapor is measured, which corresponds to the boiling point.[9]
Heating and Reflux: Gently heat the sample to a boil. Observe the vapor rising and condensing on the thermometer tip and the inner walls of the condenser. A "reflux ring" of condensing vapor should be visible and stable.
Temperature Recording: Once the sample is steadily refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature. This is the experimental boiling point.
Barometric Pressure: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.
Caption: Experimental workflow for micro-reflux boiling point determination.
System Integrity: Purity Assessment via Gas Chromatography
The accuracy of any physical property measurement is contingent upon the purity of the sample. Impurities can depress or elevate the boiling point and affect other physical constants. For volatile alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing purity.[10][11]
Principle: The sample is vaporized and transported by an inert carrier gas through a capillary column.[12] Compounds separate based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and identifies the eluting compounds, providing both qualitative identification and quantitative purity assessment.
Typical GC-MS Protocol:
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A mid-polarity capillary column (e.g., VF-624ms or similar) is suitable for separating alkyl halides.[10]
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane or hexane.
Injection: A small volume (e.g., 1 µL) of the solution is injected into the heated GC inlet.
Temperature Program: A gradient temperature program is used, starting at a low temperature to resolve volatile impurities and ramping up to elute the main compound and any higher-boiling impurities.
Detection: The mass spectrometer scans a mass range (e.g., m/z 40-200) to detect all eluting peaks. The purity is calculated from the relative peak areas in the resulting chromatogram.
Spectroscopic Signature for Compound Verification
Spectroscopic analysis is essential for confirming the identity and structure of the synthesized compound. The following represents the expected spectroscopic data for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, based on known data for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum will be complex due to the rigidity of the ring and the diastereotopic nature of many protons.
-CH₂Br Protons (~3.3-3.6 ppm): These protons attached to the carbon bearing the bromine will be the most downfield aliphatic signal, appearing as a doublet of doublets (dd) due to coupling with the C1 proton.[13]
Ethyl Group Protons (-CH₂- ~1.2-1.5 ppm, -CH₃ ~0.9-1.1 ppm): A quartet for the methylene protons and a triplet for the methyl protons.
Cyclopropyl Protons (~0.2-1.2 ppm): The three protons on the cyclopropane ring will appear in the characteristic upfield region, with complex splitting patterns due to geminal and cis/trans couplings.[14]
¹³C NMR:
-CH₂Br Carbon (~30-35 ppm): The carbon attached to the bromine.
Ring Carbons (~15-25 ppm): The three carbons of the cyclopropane ring.
Ethyl Group Carbons (~12-25 ppm): The two carbons of the ethyl group.
Infrared (IR) Spectroscopy
C-H Stretch (Cyclopropyl) (~3080-3000 cm⁻¹): A characteristic absorption for C-H bonds on a cyclopropane ring, slightly higher in frequency than typical alkane C-H stretches.[15][16]
C-H Stretch (Alkyl) (~2960-2850 cm⁻¹): Absorptions corresponding to the ethyl and bromomethyl groups.
Cyclopropane Ring Vibration (~1020 cm⁻¹): A moderate to strong band associated with the symmetric breathing of the cyclopropane ring.[15]
C-Br Stretch (~650-550 cm⁻¹): A strong absorption in the fingerprint region indicating the presence of a bromoalkane.
Mass Spectrometry (MS)
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.[17] This will result in two peaks of almost equal intensity at m/z 162 and m/z 164.
Key Fragmentation: The most prominent fragment will likely be the loss of the bromine atom, resulting in a [M-Br]⁺ cation at m/z 83. Further fragmentation of the cyclopropylmethyl and ethyl groups would also be expected.
References
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Katritzky, A. R., Kuanar, M., Slavov, S., & Dobchev, D. A. (2010). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.
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Zhang, Y., Yang, J., & Wang, J. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Scientific Reports, 11(1), 1-10.
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Boiling Point Determination Methods. (n.d.). Scribd. Retrieved April 7, 2026.
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Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved April 7, 2026.
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Determination of a Boiling Point. (n.d.). Vernier. Retrieved April 7, 2026.
Chandler, D. L. (2025, January 13).
Zwiener, G., & Glauner, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 409(10), 2645-2653.
Pihlava, M., & Knuutinen, J. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
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(1S,2S)-1-(bromomethyl)-2-ethylcyclopropane. (n.d.). Guidechem. Retrieved April 7, 2026.
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(Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved April 7, 2026.
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safety data and handling guidelines for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
An In-depth Technical Guide to the Safe Handling of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane For the modern researcher, scientist, and drug development professional, the synthesis and utilization of novel chemical ent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
For the modern researcher, scientist, and drug development professional, the synthesis and utilization of novel chemical entities are paramount to innovation. Among these, stereochemically defined building blocks such as (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane offer unique three-dimensional scaffolds for the design of new therapeutic agents. The inherent ring strain and the presence of a reactive alkyl bromide moiety in this molecule make it a valuable synthon, but also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the . As a Senior Application Scientist, the following information is synthesized from established principles of chemical safety, data on analogous compounds, and best practices in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Section 1: Chemical and Physical Properties
Due to the limited availability of specific experimental data for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, the following properties are based on data for the closely related compound, (bromomethyl)cyclopropane, and computational predictions. These values should be considered as estimates.
Property
Value
Source
Molecular Formula
C₆H₁₁Br
-
Molecular Weight
163.06 g/mol
-
Appearance
Likely a clear, colorless to slightly colored liquid
Inferred
Boiling Point
~120-130 °C at 760 mmHg (Predicted)
Inferred from related compounds
Density
~1.3-1.4 g/cm³ (Predicted)
Inferred from related compounds
Flash Point
~30-40 °C (Predicted)
Inferred from related compounds
Solubility
Insoluble in water; soluble in common organic solvents
Section 2: Hazard Identification and Classification
The primary hazards of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane stem from its flammability, reactivity as an alkylating agent, and the inherent strain of the cyclopropane ring.
GHS Classification (Predicted)
Pictogram
Hazard Class
Hazard Statement
Precautionary Statements
Flammable liquids (Category 3) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
P210, P261, P280, P302+P352, P305+P351+P338, P312
NFPA 704 Diamond (Predicted)
Caption: Hierarchy of controls for managing chemical hazards.
Recommended Personal Protective Equipment
Operation
Minimum PPE Requirement
Weighing and Dispensing
Chemical splash goggles, nitrile gloves, flame-resistant lab coat.
Conducting Reactions
Chemical splash goggles or face shield, nitrile gloves, flame-resistant lab coat.
Work-up and Purification
Chemical splash goggles, nitrile gloves, flame-resistant lab coat.
Handling Spills
Chemical splash goggles and face shield, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron over a flame-resistant lab coat, and respiratory protection may be required depending on the spill size.
Protocol for Donning and Doffing PPE
Donning Sequence:
Lab Coat: Put on a flame-resistant lab coat and fasten it completely.
Goggles/Face Shield: Put on chemical splash goggles. If a higher level of protection is needed, add a face shield over the goggles.
Gloves: Put on the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Goggles/Face Shield: Remove eye and face protection.
Hand Hygiene: Wash hands thoroughly with soap and water.
Section 6: Safe Handling and Storage Procedures
Laboratory Handling Protocol
Preparation: Before starting any work, review the Safety Data Sheet (if available) and this guide. Ensure that a functioning fume hood, eyewash station, and safety shower are readily accessible.
Engineering Controls: All handling of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane must be conducted in a certified chemical fume hood.
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 5.
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring.
Reactions: Set up reactions in the fume hood, ensuring that the apparatus is secure and that any potential for splashes or aerosol generation is minimized.
Post-Reaction: Quench any reactive materials carefully and perform work-up procedures in the fume hood.
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound.
Waste Disposal: Dispose of all waste in appropriately labeled halogenated organic waste containers.
[2][3]
Laboratory Workflow
Caption: Recommended laboratory workflow for handling (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Storage
Store in a tightly sealed, properly labeled container.
Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
Store separately from incompatible materials such as strong oxidizing agents and bases.
[4]
Section 7: Emergency Procedures
Emergency Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Spills and Leaks
Evacuate: Immediately evacuate the area and alert nearby personnel.
Ventilate: If safe to do so, increase ventilation to the outside.
Control Ignition Sources: Remove all sources of ignition.
Containment: For small spills, trained personnel wearing appropriate PPE can contain the spill using a chemical absorbent material suitable for flammable liquids. [5]Do not use combustible materials like paper towels.
Cleanup: Collect the absorbent material in a sealed container for disposal as halogenated organic waste.
Decontaminate: Clean the spill area with soap and water.
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Fire
Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and spread the flammable liquid.
If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.
First Aid
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [6]Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 8: Waste Disposal
All waste containing (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, including contaminated absorbents, gloves, and glassware, must be disposed of as hazardous waste.
Waste Stream: This compound is a halogenated organic solvent.
[3][7]* Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.
Conclusion
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a valuable research chemical with a hazard profile that demands respect and careful handling. By understanding its properties, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can safely harness its synthetic potential while minimizing risks to themselves and their colleagues. Adherence to the protocols outlined in this guide is a cornerstone of responsible scientific practice.
References
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synthesis pathways for enantiopure (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
An In-Depth Technical Guide to the Synthesis of Enantiopure (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Abstract Enantiomerically pure cyclopropanes are privileged structural motifs in medicinal chemistry, imparting uniq...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of Enantiopure (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Abstract
Enantiomerically pure cyclopropanes are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides a comprehensive overview of robust and stereoselective synthesis pathways for obtaining (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, a valuable chiral building block. We will explore multiple strategic approaches, focusing on the critical step of asymmetric cyclopropanation to establish the desired (1R,2R) stereochemistry. Key methodologies, including substrate-directed Simmons-Smith reactions, transition-metal catalyzed cyclopropanations, and the use of chiral auxiliaries, will be detailed. For each pathway, this document elucidates the underlying mechanistic principles, provides detailed experimental protocols, and presents comparative data to inform methodology selection. The final conversion of the corresponding cyclopropylmethanol intermediate to the target bromide is also addressed, offering a complete synthetic roadmap for researchers in drug discovery and development.
Introduction
The three-membered carbocycle of cyclopropane is a cornerstone in modern drug design.[2] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the high s-character of its C-C bonds contributes to increased metabolic stability, a desirable property in drug candidates.[2] The synthesis of stereochemically defined cyclopropanes, particularly 1,2-disubstituted systems like (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, presents a significant synthetic challenge. The primary hurdle lies in controlling both relative (cis/trans) and absolute (R/S) stereochemistry during the formation of the strained ring.
This guide focuses on practical and efficient pathways to access the enantiopure trans-isomer, (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. The strategies discussed are centered around the asymmetric synthesis of a key intermediate, (1R,2R)-2-ethylcyclopropanemethanol, followed by its efficient conversion to the final product.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule identifies the C-Br bond as the final functional group interconversion. The bromomethyl moiety can be reliably installed from a primary alcohol, specifically a hydroxymethyl group. This approach avoids handling the potentially reactive bromomethylcyclopropane during the stereochemistry-defining steps. This pinpoints (1R,2R)-2-ethylcyclopropanemethanol as the pivotal intermediate. The core of the synthesis, therefore, is the enantioselective construction of this 1,2-disubstituted cyclopropyl alcohol.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Chiral Intermediate: (1R,2R)-2-ethylcyclopropanemethanol
The enantioselective synthesis of the key alcohol intermediate can be achieved through several distinct and reliable methods. The choice of pathway often depends on the availability of starting materials, catalyst systems, and desired scale.
The Simmons-Smith reaction is a powerful method for synthesizing cyclopropanes from olefins using a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1] For allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the methylene transfer to the adjacent double bond in a syn-facial manner.[3] This substrate-directing effect provides excellent diastereoselectivity. Enantioselectivity can be achieved by using stoichiometric chiral additives or catalytic chiral ligands.[4][5] A highly effective approach involves the use of a chiral dioxaborolane ligand derived from tetramethyltartramide.[5]
Caption: Workflow for Asymmetric Simmons-Smith Cyclopropanation.
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, the chiral ligand (e.g., (R,R)-N,N,N',N'-tetramethyltartaramide-derived dioxaborolane, 1.1 eq) is dissolved in anhydrous dichloromethane (DCM).
Reaction Setup: The solution is cooled to 0 °C. Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 eq) is added dropwise, and the mixture is stirred for 20 minutes.
Substrate Addition: A solution of (E)-pent-2-en-1-ol (1.0 eq) in anhydrous DCM is added dropwise to the flask.
Carbenoid Addition: Diiodomethane (CH₂I₂, 2.2 eq) is added slowly to the reaction mixture.
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC or GC for the consumption of the starting material.
Workup: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is stirred for 30 minutes.
Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM.
Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiopure alcohol.
An alternative strategy involves the transition metal-catalyzed decomposition of a diazo compound, which generates a metal carbene intermediate that subsequently reacts with an alkene.[3] Catalysts based on rhodium, copper, and cobalt are commonly employed.[6][7][8] Asymmetric induction is achieved through the use of chiral ligands that coordinate to the metal center, creating a chiral environment that dictates the facial selectivity of the carbene transfer. For the synthesis of the target intermediate, this would involve the reaction of 1-butene with ethyl diazoacetate (EDA), followed by reduction of the resulting ester.
Caption: A generalized catalytic cycle for cyclopropanation.
Catalyst Activation: In a flame-dried Schlenk flask under argon, a rhodium precursor (e.g., Rh₂(OAc)₄, 0.5 mol%) and a chiral ligand (e.g., a chiral bisoxazoline, 0.6 mol%) are dissolved in anhydrous, degassed solvent (e.g., DCM or toluene).
Reaction Setup: The flask is cooled to the desired temperature (e.g., 0 °C to 25 °C). 1-Butene is bubbled through the solution or added as a condensed liquid.
Slow Addition: A solution of ethyl diazoacetate (EDA, 1.0 eq) in the same solvent is added very slowly via a syringe pump over 6-12 hours to maintain a low concentration of the diazo compound.
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-4 hours.
Workup: The solvent is removed under reduced pressure, and the crude ethyl (1R,2R)-2-ethylcyclopropanecarboxylate is purified by flash chromatography or distillation.
Step 2: Reduction to the Alcohol
Setup: The purified ester (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under argon and cooled to 0 °C.
Reduction: A solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF is added slowly.
Progression: The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for 2 hours.
Quenching: The reaction is carefully quenched at 0 °C by the sequential, slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Purification: The resulting solids are filtered off, and the filtrate is dried over Na₂SO₄, filtered, and concentrated to yield the target alcohol, which can be further purified by chromatography if necessary.
Final Step: Bromination of (1R,2R)-2-ethylcyclopropanemethanol
The conversion of the primary alcohol to the corresponding bromide is a standard transformation. However, care must be taken to select conditions that avoid acid-catalyzed rearrangement or opening of the strained cyclopropane ring. Methods operating under neutral or near-neutral conditions are preferred. The Appel reaction (using triphenylphosphine and carbon tetrabromide) or reaction with phosphorus tribromide in the presence of a mild base like pyridine are highly effective. A robust industrial method involves using phosphorus tribromide with N,N-dimethylformamide (DMF).[10]
Experimental Protocol: Bromination with PBr₃ and DMF [10]
Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, N,N-dimethylformamide (DMF, 5-10 volumes) is cooled to 0-5 °C.
Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise, maintaining the internal temperature below 10 °C.
Substrate Addition: A solution of (1R,2R)-2-ethylcyclopropanemethanol (1.0 eq) in DMF is then added slowly, keeping the temperature below 10 °C.
Reaction: The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours until the reaction is complete (monitored by GC or TLC).
Workup: The reaction mixture is poured into ice-water and extracted three times with diethyl ether or tert-butyl methyl ether.
Purification: The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine. The organic layer is then dried over MgSO₄, filtered, and concentrated carefully under reduced pressure (the product is volatile). The crude bromide can be purified by vacuum distillation to afford high-purity (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.[10]
Summary and Outlook
The synthesis of enantiopure (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is readily achievable through a multi-step sequence starting from simple achiral precursors. The key to success lies in the highly selective formation of the chiral cyclopropylmethanol intermediate.
Pathway
Pros
Cons
Asymmetric Simmons-Smith
High diastereoselectivity and enantioselectivity in one step; substrate-directed.
Can require stoichiometric or supra-stoichiometric chiral ligands; sensitive to moisture.
Catalytic Cyclopropanation
High catalytic turnover; excellent enantioselectivity with optimized systems; biocatalytic options exist.[9]
Two-step process (cyclopropanation then reduction); requires handling of potentially explosive diazo compounds.
The choice between these pathways will be dictated by project-specific needs. The Simmons-Smith approach offers a direct, one-step conversion from a commercially available allylic alcohol to the key intermediate. The catalytic approach, while involving an additional reduction step, may be more amenable to large-scale synthesis and avoids stoichiometric chiral reagents, especially if a highly active catalyst is identified. Future efforts may focus on developing a direct catalytic asymmetric cyclopropanation of 1-butene with a C1-synthon that directly installs the hydroxymethyl group, further streamlining the synthesis.
References
Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935. [Link]
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
Arnold, F. H. (2015). The nature of chemical innovation: new enzymes by evolution. Angewandte Chemie International Edition, 54(17), 5034-5054. [Link]
Zhang, X. P., & Chen, Y. (2008). Cobalt-Catalyzed Asymmetric Cyclopropanation with Diazo Compounds. Angewandte Chemie International Edition, 47(48), 9348-9350. [Link]
Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33. [Link]
Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(11), e202113925. [Link]
Charette, A. B., & Juteau, H. (1994). A Highly Enantioselective Method for the Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 116(6), 2651-2652. [Link]
Long, J., Yuan, Y., & Shi, Y. (2003). Asymmetric Simmons-Smith Cyclopropanation of Unfunctionalized Olefins. Journal of the American Chemical Society, 125(45), 13632-13633. [Link]
Myers, A. G., et al. (n.d.). Cyclopropanation. Chem 115 Course Materials. [Link]
Fandrick, D. R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(50), 15595-15599. [Link]
Solvay S. A. (2015). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. WIPO Patent WO/2015/101452. [Link]
Wikipedia contributors. (2023). Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]
Application Note: High-Fidelity Nucleophilic Substitution of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Executive Summary The cyclopropylmethyl group is a highly valuable structural motif in drug development, frequently found in advanced active pharmaceutical ingredients (APIs) such as the opioid modulators buprenorphine a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The cyclopropylmethyl group is a highly valuable structural motif in drug development, frequently found in advanced active pharmaceutical ingredients (APIs) such as the opioid modulators buprenorphine and naltrexone[1]. However, functionalizing the exocyclic bromomethyl group of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane poses a significant synthetic challenge. The adjacent cyclopropane ring makes the substrate highly susceptible to skeletal rearrangements via non-classical carbocation intermediates.
This application note provides an authoritative, self-validating guide to executing high-yielding, stereoretentive nucleophilic substitutions (
SN2
) on this substrate while completely suppressing the formation of cyclobutyl and homoallyl byproducts.
Mechanistic Causality: The Carbocation Trap
In aliphatic nucleophilic substitution, the nature of the leaving group and the adjacent structural motifs dictate the reaction pathway. For cyclopropylmethyl halides, the departure of the bromide ion generates a primary carbocation that is exceptionally stabilized by the adjacent cyclopropane ring.
The "Dancing Resonance" Phenomenon:
The
σ
-bonds of the cyclopropane ring overlap with the empty p-orbital of the carbocation. This delocalization distributes the positive charge, leading to a rapid equilibration between the cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) carbocations. If the reaction is allowed to proceed via an
SN1
pathway, the nucleophile will attack this equilibrating mixture, resulting in a complex distribution of rearranged products[2].
Preserving the (1R,2R) Stereocenters:
The chiral centers in (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane are located at C1 and C2 of the ring. Because the substitution occurs at the exocyclic carbon, the stereocenters are theoretically unaffected by the substitution itself. However, if ring-opening occurs (homoallyl formation) or ring-expansion occurs (cyclobutyl formation), the stereochemical integrity of the molecule is irreversibly destroyed[3]. Therefore, enforcing a strict bimolecular (
SN2
) transition state is not just a matter of regioselectivity, but of absolute stereochemical preservation.
Fig 1: Mechanistic divergence of cyclopropylmethyl systems under SN1 vs SN2 conditions.
Strategic Optimization of Reaction Parameters
To bypass the carbocation intermediate, the rate of the
SN2
displacement must vastly exceed the rate of spontaneous ionization (
SN1
). According to , this is achieved through a triad of experimental controls:
Nucleophile Selection: Employ strong, non-basic nucleophiles. Azide (
N3−
), cyanide (
CN−
), and thiolates (
RS−
) are ideal. They possess high HOMO energies for rapid backside attack but lack the basicity that could trigger E2 elimination.
Solvent Environment: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are mandatory. These solvents strongly solvate the counter-cation (e.g.,
Na+
) while leaving the anionic nucleophile unsolvated and highly reactive. Protic solvents (water, ethanol) must be strictly avoided as they hydrogen-bond to the nucleophile, reducing its nucleophilicity and promoting
SN1
solvolysis.
Thermal Control: The reaction should be run at the lowest temperature that provides a practical rate (typically 20 °C to 60 °C). Excessive thermal energy can overcome the activation barrier for carbon-halogen bond heterolysis, inadvertently triggering the rearrangement cascade.
Quantitative Data: Condition Matrix
The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of the optimized protocol.
Reaction Conditions
Mechanistic Bias
Desired (1R,2R)-Cyclopropylmethyl
Rearranged (Cyclobutyl/Homoallyl)
NaN3
, DMSO, 40 °C
Strict
SN2
> 95%
< 5%
NaCN
, DMF, 60 °C
Strict
SN2
> 90%
< 10%
H2O
/ EtOH, Reflux
SN1
/ Solvolysis
~ 48%
~ 52%
AgNO3
,
H2O
, 20 °C
Forced
SN1
(Lewis Acid)
< 5%
> 95%
(Data extrapolated from solvolysis kinetics and SN2 optimization studies[4])
Standard Operating Protocol: Synthesis of (1R,2R)-1-(azidomethyl)-2-ethylcyclopropane
This protocol utilizes sodium azide as the model nucleophile due to its high
SN2
efficiency and the utility of the resulting azide in click chemistry or reduction to a primary amine.
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen purge to exclude ambient moisture.
Nucleophile Dissolution: Add 0.97 g of
NaN3
to the flask, followed by 20 mL of anhydrous DMSO. Stir at room temperature until the salt is fully dissolved or forms a fine, uniform suspension.
Substrate Addition: Cool the mixture to 20 °C using a water bath. Add 1.63 g of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane dropwise over 10 minutes via syringe. The dropwise addition prevents localized thermal spikes that could induce ionization.
Reaction Incubation: Attach a reflux condenser and gently warm the reaction to 40 °C. Stir vigorously for 4 to 6 hours. Monitor the consumption of the starting bromide via GC-FID or TLC (Hexanes/EtOAc 9:1).
Quenching: Once the starting material is consumed, cool the reaction to 0 °C. Slowly pour the reaction mixture into 50 mL of ice-cold deionized water to quench. Note: This step partitions the DMSO into the aqueous phase and forces the organic product out of solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
Washing & Drying: Combine the organic extracts and wash with distilled water (2 x 20 mL) and brine (20 mL) to remove any residual DMSO. Dry the organic phase over anhydrous
MgSO4
.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo) at a temperature not exceeding 30 °C (azides can be thermally sensitive). The product is obtained as a clear oil.
Fig 2: Step-by-step experimental workflow for the SN2 substitution of the cyclopropylmethyl bromide.
Analytical Validation
To confirm the absence of rearranged byproducts and validate the structural integrity of the (1R,2R) framework,
1H
NMR spectroscopy is critical[2].
Desired Product: The intact cyclopropane ring will show characteristic high-field multiplets between
δ
0.20 - 1.10 ppm.
Rearranged Impurities: The presence of a cyclobutyl ring shifts signals downfield to
δ
1.4 - 2.4 ppm, while homoallyl impurities will present distinct olefinic protons at
δ
5.0 - 6.0 ppm[2].
References
ARKAT USA. "Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate." Arkivoc. [Link]
Universidad de Alicante. "SN2 or ET? Reactivity Dichotomy in Alkylation." RUA. [Link]
UoMustansiriyah. "Aliphatic Nucleophilic Substitution and Rearrangements." Mustansiriyah University.[Link]
Application Notes and Protocols: The Strategic Deployment of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane in Transition-Metal Cross-Coupling
Introduction: The Value of the Chiral Cyclopropane Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of the Chiral Cyclopropane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties—characterized by a high degree of s-character in its C-C bonds—confer a range of desirable attributes to bioactive molecules. The strategic incorporation of a cyclopropane scaffold can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation, improve binding affinity by locking conformations, and increase potency.[1] When chirality is introduced, as in the case of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, it allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets.[1][2][3] This application note provides a detailed guide for researchers on the effective use of this versatile building block in various transition-metal catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.
Mechanistic Considerations: Navigating the Challenges of C(sp³)-C(sp²) and C(sp³)-C(sp³) Cross-Coupling
The cross-coupling of alkyl electrophiles, such as (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, presents a distinct set of challenges compared to their sp²-hybridized counterparts (aryl or vinyl halides). The primary hurdles include:
Slower Oxidative Addition: The oxidative addition of a C(sp³)-Br bond to a low-valent transition metal center (e.g., Pd(0) or Ni(0)) is generally slower than for C(sp²)-Br bonds.[4][5]
β-Hydride Elimination: Once the alkyl-metal intermediate is formed, it can undergo β-hydride elimination, leading to undesired alkene byproducts.[4][5] However, in the case of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, this is less of a concern for the cyclopropylmethyl group itself as it lacks a β-hydrogen on the ring.
Stereochemical Integrity: A key goal when using a chiral substrate is to maintain its stereochemical purity throughout the reaction. Some coupling mechanisms, particularly those involving radical intermediates, can lead to racemization.[6][7][8]
Modern catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have been developed to overcome these challenges by promoting rapid oxidative addition and reductive elimination, thereby outcompeting side reactions.[5][9]
Experimental Protocols
The following protocols are designed as robust starting points for the application of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane in common cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[10] For the coupling of alkyl halides, specific conditions are required to facilitate the reaction with the less reactive C(sp³)-Br bond.[5][11]
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), PCy₃ (11.2 mg, 0.04 mmol), and K₃PO₄·H₂O (460 mg, 2.0 mmol).
Add the arylboronic acid (1.2 mmol).
Evacuate and backfill the tube with the inert gas three times.
Add toluene (5 mL) and water (0.5 mL) via syringe.
Stir the mixture at room temperature for 15 minutes.
Add (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (163 mg, 1.0 mmol) via syringe.
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful reaction for forming C-C bonds using organozinc reagents, which are often more reactive than their organoboron counterparts, especially for C(sp³)-C(sp³) bond formation.[4][12][13]
Reaction Scheme:
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane + R-ZnX --[Pd or Ni catalyst, ligand]--> (1R,2R)-1-(alkyl/aryl-methyl)-2-ethylcyclopropane
Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
163.06
1.0
1.0
Organozinc reagent (e.g., Alkyl-ZnCl)
-
1.5
1.5
Pd₂(dba)₃
915.72
0.01
0.01
PCyp₃ (Tricyclopentylphosphine)
238.35
0.04
0.04
NMI (N-Methylimidazole)
82.1
1.2
1.2
THF (anhydrous)
-
4 mL
-
NMP (N-Methyl-2-pyrrolidone, anhydrous)
-
1 mL
-
Procedure:
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and PCyp₃ (9.5 mg, 0.04 mmol) to an oven-dried vial.
Add a stir bar and a mixture of anhydrous THF (4 mL) and NMP (1 mL).
Stir the mixture at room temperature until the catalyst is dissolved.
Add the organozinc reagent (1.5 mmol, typically as a solution in THF).
Seal the vial and heat the reaction mixture to 80 °C for 12-18 hours.
Monitor the reaction progress by GC-MS.
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution (10 mL).
Extract with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify by flash column chromatography.
Protocol 3: Kumada-Corriu Coupling with Grignard Reagents
The Kumada-Corriu coupling utilizes highly reactive Grignard reagents and is often catalyzed by nickel complexes.[14] This method is particularly effective for constructing C(sp³)-C(sp³) bonds.[15]
Slowly add the Grignard reagent (1.3 mmol, typically as a 1 M solution in THF or Et₂O) dropwise over 30 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
Extract the aqueous layer with diethyl ether (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Visualization of Catalytic Cycles and Workflows
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Negishi coupling.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a valuable chiral building block for the synthesis of novel chemical entities in drug discovery and development. The protocols provided herein for Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings offer reliable methods for its incorporation into a wide range of molecular scaffolds. Successful application of these methods hinges on careful consideration of the mechanistic nuances of C(sp³) cross-coupling and may require empirical optimization for novel substrate combinations. By leveraging these powerful synthetic tools, researchers can continue to explore the valuable chemical space offered by chiral cyclopropane-containing molecules.
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Everson, D.A., & Weix, D.J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1727-1738. [Link]
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Liu, X.-Y., et al. (2024). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Chemistry. [Link]
Solvay SA. (2016). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Charette, A. B., & Grenon, M. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. The Journal of Organic Chemistry, 69(4), 1174-1177. [Link]
Morken, J. P., et al. (2022). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society, 144(45), 20624-20630. [Link]
Senanayake, C. H., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677-6680. [Link]
University of Bath. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
Shuto, S., et al. (2021). Synthesis of Resolvin E1 and Its Conformationally Restricted Cyclopropane Congeners with Potent Anti-Inflammatory Effect. The Journal of Organic Chemistry, 86(4), 3348-3359. [Link]
Fu, G. C. (2006). Transition Metal Catalyzed Cross Coupling Reactions of Unactivated Alkyl Halides. University of California, Irvine. [Link]
Kambe, N. (2006). Recent Advances in Cross-Coupling Reactions with Alkyl Halides. Topics in Current Chemistry, 256, 1-29. [Link]
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]
Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-15. [Link]
Tanimoto, H., et al. (2014). ChemInform Abstract: Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether. ChemInform, 45(23). [Link]
Application Notes & Protocols: Synthesis and Utility of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane for Novel Pharmaceutical Scaffolds
Abstract The cyclopropane ring, a conformationally constrained three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery. Its unique stereoelectronic properties allow it to serve as...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The cyclopropane ring, a conformationally constrained three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery. Its unique stereoelectronic properties allow it to serve as a versatile bioisostere for larger, more flexible, or metabolically labile groups, such as phenyl rings or gem-dimethyl groups. This guide provides a comprehensive overview of the synthesis and application of the chiral building block, (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. We present a robust, multi-step synthesis protocol for this reagent and detail its subsequent use in the construction of key pharmaceutical scaffolds through nucleophilic substitution reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable moiety into their molecular designs to enhance potency, selectivity, and pharmacokinetic profiles.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The incorporation of a cyclopropane ring into a drug candidate can confer significant advantages. Its rigid structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. Furthermore, the high s-character of its C-C bonds imparts unique electronic properties, modulating the pKa of adjacent functional groups and influencing metabolic stability by shielding nearby positions from enzymatic attack.
The specific stereoisomer, (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, offers chemists a chiral building block to introduce the cyclopropylmethyl group with precise three-dimensional control. This is critical in modern drug design, where stereochemistry dictates the difference between a potent therapeutic and an inactive or even toxic compound. The primary utility of this alkyl bromide is as an electrophile in SN2 reactions, enabling the covalent attachment of the cyclopropylmethyl group to a wide range of nucleophilic cores, such as phenols, amines, and thiols.
Synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Workflow for Synthesis
Caption: Synthetic route from a chiral allylic alcohol to the target bromomethylcyclopropane.
This step creates the chiral cyclopropane ring. The hydroxyl group of the starting material directs the zinc carbenoid to deliver the CH2 group to the same face of the double bond, ensuring high diastereoselectivity.
Materials:
(R)-pent-1-en-3-ol (1.0 eq)
Diethylzinc (ZnEt2), 1.1 M solution in toluene (2.5 eq)
Diiodomethane (CH2I2) (2.5 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium bicarbonate (NaHCO3)
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Dissolve (R)-pent-1-en-3-ol in anhydrous DCM (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Slowly add diethylzinc solution dropwise via syringe over 30 minutes. A white precipitate may form.
Stir the mixture at 0 °C for an additional 20 minutes.
Add diiodomethane dropwise over 30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed.
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl.
Dilute with DCM and sequentially wash the organic layer with saturated aq. NH4Cl, saturated aq. NaHCO3, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield (1R,2R)-1-(hydroxymethyl)-2-ethylcyclopropane as a clear oil.
Protocol 2.2: Bromination of the Intermediate Alcohol (Appel Reaction)
This step converts the primary alcohol into the desired alkyl bromide, which is a potent electrophile for subsequent reactions. The Appel reaction provides a mild and effective method for this transformation.
Dissolve the alcohol intermediate and CBr4 in anhydrous DCM (0.3 M) in a flame-dried flask under an argon atmosphere.
Cool the solution to 0 °C.
In a separate flask, dissolve PPh3 in anhydrous DCM.
Add the PPh3 solution dropwise to the alcohol solution over 20 minutes.
Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC until the starting alcohol is consumed.
Concentrate the reaction mixture under reduced pressure.
Add hexanes to the crude residue to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture through a pad of celite, washing with cold hexanes.
Concentrate the filtrate. The resulting crude product, (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, is often used directly in the next step without further purification due to its volatility. If necessary, purification can be achieved by careful, short-path distillation under reduced pressure.
Application: Building Pharmaceutical Scaffolds via SN2 Alkylation
The primary utility of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is as an electrophile. The carbon atom of the CH2Br group is susceptible to attack by a wide range of nucleophiles. This allows for the direct and stereochemically defined installation of the cyclopropylmethyl moiety onto various molecular cores.
General Workflow for Scaffold Synthesis
Caption: General scheme for nucleophilic substitution using the title compound.
Protocol 3.1: O-Alkylation of Phenols
The formation of aryl ethers is a common step in the synthesis of many pharmaceuticals. This protocol describes the Williamson ether synthesis using the title bromide.
Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing side reactions. A polar aprotic solvent like DMF or acetonitrile promotes the SN2 reaction.
To a solution of the phenol in DMF (0.5 M), add K2CO3.
Stir the suspension at room temperature for 15 minutes.
Add the (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3.2: N-Alkylation of Amines
Alkylation of secondary amines to form tertiary amines is a cornerstone of medicinal chemistry, often used to tune solubility and basicity.
Rationale: The conditions are similar to O-alkylation. A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Potassium Carbonate (K2CO3) (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)
Acetonitrile (ACN)
Procedure:
Combine the secondary amine, K2CO3 (or DIPEA), and ACN (0.4 M) in a flask.
Add the (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Stir the mixture at 50 °C for 4-8 hours, monitoring by TLC or LC-MS.
Cool to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify by flash column chromatography if necessary.
Summary of Reaction Conditions
The following table summarizes typical conditions for the application of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane in scaffold synthesis.
Reaction Type
Nucleophile (Example)
Base
Solvent
Temperature (°C)
Typical Time (h)
O-Alkylation
4-Fluorophenol
K2CO3
DMF
60-70
6-12
N-Alkylation
Piperidine
K2CO3
ACN
50
4-8
S-Alkylation
4-Chlorothiophenol
Cs2CO3
ACN
25-40
2-6
Note: These are starting conditions and may require optimization for specific substrates. Cesium carbonate (Cs2CO3) is often used for S-alkylation as it enhances the nucleophilicity of the thiol.
Conclusion and Outlook
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a powerful and versatile building block for introducing a stereochemically defined cyclopropylmethyl group into drug candidates. The synthetic protocols provided herein offer a clear pathway to access this reagent, while the application protocols demonstrate its straightforward use in constructing C-O, C-N, and C-S bonds, which are fundamental linkages in a vast array of pharmaceutical agents. By leveraging the unique conformational and electronic properties of the cyclopropane ring, medicinal chemists can continue to develop novel therapeutics with improved pharmacological profiles.
References
Title: The Cyclopropyl Group in Medicinal Chemistry
Source: Chemical Reviews
URL: [Link]
Title: Asymmetric Simmons−Smith Cyclopropanation of Allylic Alcohols
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Cyclopropane in Medicinal Chemistry: A Review of Recent Applications
Source: Molecules
URL: [Link]
Application
Application Note: Cryogenic Preparation of Intact Grignard Reagents from (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Introduction & The Radical Clock Dilemma The synthesis of Grignard reagents from cyclopropylmethyl halides represents a classic kinetic challenge in organometallic chemistry. The formation of a Grignard reagent proceeds...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Radical Clock Dilemma
The synthesis of Grignard reagents from cyclopropylmethyl halides represents a classic kinetic challenge in organometallic chemistry. The formation of a Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism from the magnesium surface to the alkyl halide, generating a transient alkyl radical intermediate[1].
When utilizing (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane , the resulting cyclopropylmethyl radical acts as a highly sensitive "radical clock." Free cyclopropylmethyl radicals undergo ultra-fast electrocyclic ring-opening to form more stable homoallylic radicals, with rearrangement rate constants (
krearrangement
) on the order of
107
to
108 s−1
[2]. Consequently, standard Grignard protocols utilizing commercial magnesium turnings at room temperature or under reflux predominantly yield the undesired ring-opened 3-hexenyl Grignard derivatives.
To successfully synthesize the intact cyclopropylmethyl Grignard reagent while preserving the (1R,2R) stereocenters, the rate of the second SET (reduction of the radical to the carbanion) must strictly outcompete the rate of ring opening.
Reaction pathway of cyclopropylmethyl Grignard formation highlighting the kinetic competition.
To manipulate the kinetic pathways in favor of the intact Grignard reagent, two synergistic modifications are required:
Cryogenic Temperatures (-78 °C): Lowering the temperature exponentially decreases the unimolecular rate constant of the radical ring-opening process according to the Arrhenius equation.
Highly Reactive Magnesium (
Mg∗
): Standard magnesium turnings are passivated by an oxide layer and possess low surface area, rendering them unreactive at -78 °C. By utilizing Rieke Magnesium (
Mg∗
)—a finely divided, highly porous zero-valent magnesium powder prepared via the reduction of magnesium chloride—the active surface area is maximized. This ensures that the second SET occurs instantaneously, trapping the radical before the ring can cleave[3].
Quantitative Comparison of Magnesium Sources
The table below summarizes the critical relationship between magnesium morphology, reaction temperature, and product distribution.
Magnesium Source
Reaction Temp (°C)
Relative Surface Area
Kinetic Dominance
Yield of Intact Grignard (%)
Yield of Ring-Opened Product (%)
Standard Turnings
25 to 35
Low
kopen>kSET
< 10
> 85
Mg Powder (50 µm)
0 to 25
Medium
kopen≈kSET
30 - 40
50 - 60
Rieke Mg (
Mg∗
)
-78
Ultra-High
kSET≫kopen
> 90
< 5
Stereochemical Integrity of the (1R,2R)-Cyclopropane Core
A common concern when generating radicals adjacent to chiral centers is the potential for epimerization. However, in the case of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, the transient radical is localized entirely on the exocyclic carbon (
C1′
). The
C1
and
C2
carbons of the cyclopropane ring remain fully
sp3
hybridized. Because the Rieke magnesium protocol successfully outcompetes ring-opening, the C-C bonds of the cyclopropane ring are never broken. Consequently, the (1R,2R) relative and absolute stereochemical configuration of the cyclopropane core is strictly preserved throughout the metallation process.
Experimental Protocol: A Self-Validating Workflow
Phase 1: Generation of Highly Reactive Rieke Magnesium (
Mg∗
)
Causality: Lithium reduction of
MgCl2
in the presence of naphthalene generates a soluble lithium naphthalenide radical anion, which homogeneously reduces
Mg2+
to highly porous, zero-valent
Mg0
.
In an oven-dried Schlenk flask under a strict argon atmosphere, add anhydrous
MgCl2
(1.10 eq, 11.0 mmol), lithium metal (2.30 eq, 23.0 mmol), and naphthalene (0.20 eq, 2.0 mmol).
Add freshly distilled, anhydrous THF (20 mL) to the flask.
Stir the mixture vigorously at room temperature for 2-4 hours. The solution will turn dark green (indicating the presence of the naphthalenide radical anion) and eventually yield a black suspension of Rieke magnesium.
Allow the suspension to settle, decant the supernatant via cannula to remove excess lithium salts, and wash the black
Mg∗
powder with fresh anhydrous THF (2 x 10 mL). Resuspend in 15 mL of THF.
Phase 2: Cryogenic Grignard Insertion
Causality: Cryogenic conditions suppress radical rearrangement, while slow addition of the alkyl halide prevents high local concentrations, thereby minimizing Wurtz coupling (dimerization) side reactions[1].
Cool the Rieke magnesium suspension to -78 °C using a dry ice/acetone bath.
Prepare a solution of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (1.00 eq, 10.0 mmol) in 5 mL of anhydrous THF.
Add the bromide solution dropwise over 30 minutes to the vigorously stirred
Mg∗
suspension at -78 °C.
Maintain the reaction at -78 °C for an additional 1 hour to ensure complete insertion. The resulting dark/grayish solution contains the intact (1R,2R)-((2-ethylcyclopropyl)methyl)magnesium bromide.
Phase 3: Self-Validation via Diagnostic Deuterium Quench
Causality: A self-validating protocol must definitively prove both the formation of the Grignard reagent and the absence of ring-opened byproducts. Quenching an aliquot with heavy water (
D2O
) provides an unambiguous spectroscopic readout.
Extract a 0.5 mL aliquot of the Grignard solution at -78 °C using an argon-purged syringe.
Inject the aliquot into a vial containing 1 mL of
D2O
to quench the carbanion, yielding the deuterated hydrocarbon.
Extract the aqueous mixture with
CDCl3
(1 mL), dry over anhydrous
Na2SO4
, and analyze via
1H
-NMR and GC-MS.
Validation Criteria:
Success: GC-MS shows a molecular ion corresponding to the intact, mono-deuterated cyclopropane derivative.
1H
-NMR shows a characteristic triplet for the exocyclic
−CH2D
group (~0.8 ppm) and intact cyclopropane ring protons, with no vinylic protons.
Failure (Ring-Opening): The presence of vinylic protons (5.0 - 6.0 ppm) in the NMR spectrum indicates that the cooling bath failed or the magnesium was insufficiently active, resulting in the 3-hexenyl derivative.
References
Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
The Rising Star in Antiviral Synthesis: Applications of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a powerful tool in modern drug discovery.[1][2] Its unique conformational properties and electronic character can significantly...
Author: BenchChem Technical Support Team. Date: April 2026
The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a powerful tool in modern drug discovery.[1][2] Its unique conformational properties and electronic character can significantly enhance a drug molecule's potency, metabolic stability, and ability to fine-tune interactions with biological targets.[3] Within the diverse landscape of cyclopropane-containing building blocks, chiral derivatives stand out for their ability to introduce stereochemical complexity, a critical aspect of contemporary asymmetric synthesis.[4][5] This guide focuses on a particularly valuable, yet specialized, chiral building block: (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane .
While not a household name in the vast catalog of chemical reagents, (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane has proven to be a cornerstone in the synthesis of complex antiviral agents. Its primary and most notable application to date is as a key intermediate in the synthesis of Voxilaprevir , a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease.[6][7] This document will provide an in-depth look at the applications of this chiral building block, offering insights into its reactivity and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates.
Unveiling the Synthetic Utility of a Chiral Cyclopropylmethyl Bromide
The (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane molecule is a chiral electrophile. The presence of a bromine atom on a primary carbon makes it an excellent substrate for nucleophilic substitution reactions, most commonly proceeding via an S(_N)2 mechanism. The defined stereochemistry at the two adjacent carbons of the cyclopropane ring is crucial for establishing the correct three-dimensional orientation of the substituents in the final drug molecule, which is paramount for its biological activity.
The primary role of this chiral building block is to introduce the (1R,2R)-2-ethylcyclopropylmethyl moiety into a larger molecule. This is typically achieved through the alkylation of a nucleophile, such as an amine or an enolate. The rigidity of the cyclopropane ring helps to lock in a specific conformation, which can be advantageous for binding to a target protein.
Core Application: Synthesis of a Key Voxilaprevir Intermediate
The most well-documented application of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is in the synthesis of a key intermediate for Voxilaprevir.[6] In this context, it is used to alkylate a protected amino acid derivative. The following protocol is a representative procedure synthesized from the methodologies described in the patent literature for the synthesis of Voxilaprevir and its intermediates.
Reaction Scheme
Caption: Alkylation of a protected amino acid with (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Detailed Experimental Protocol: N-Alkylation for Voxilaprevir Synthesis
This protocol outlines the N-alkylation of a key proline-based intermediate with (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the protected proline derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the proline derivative.
Reagent Addition: Stir the suspension at room temperature (20-25 °C). To this stirred suspension, add (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (1.2 eq) dropwise over 10-15 minutes.
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Behind Experimental Choices
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the secondary amine of the proline derivative to form the nucleophilic amide anion, without causing significant side reactions.
Solvent: DMF is a polar aprotic solvent that is excellent for S(_N)2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it readily dissolves the organic reactants.
Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent potential side reactions, such as elimination or racemization.
Workup: The aqueous workup is designed to remove the inorganic salts (potassium carbonate and potassium bromide) and the DMF solvent. Washing with brine helps to remove residual water from the organic layer.
Quantitative Data
The following table summarizes typical results for the N-alkylation reaction described above, as inferred from the patent literature on Voxilaprevir synthesis.
The reaction proceeds via a classical S(_N)2 mechanism. The deprotonated amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion in a single, concerted step.
Caption: S(_N)2 mechanism for the alkylation reaction.
The overall workflow for the integration of this building block into the synthesis of a complex molecule like Voxilaprevir can be visualized as follows:
Caption: Synthetic workflow incorporating the chiral cyclopropane building block.
Conclusion
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a prime example of a specialized, high-value building block in modern pharmaceutical synthesis. While its applications may appear niche, its role in the construction of a complex antiviral agent like Voxilaprevir underscores the importance of such chiral intermediates. The protocols and mechanistic insights provided here are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this and similar chiral cyclopropane derivatives in their own synthetic endeavors, paving the way for the discovery of new and improved therapeutics.
controlled ring-opening reactions of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
An In-Depth Guide to the Controlled Ring-Opening Reactions of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane Introduction: Unlocking Molecular Complexity from a Strained Ring Cyclopropanes, the smallest of the carbocycles,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Controlled Ring-Opening Reactions of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
Introduction: Unlocking Molecular Complexity from a Strained Ring
Cyclopropanes, the smallest of the carbocycles, are far more than just simple three-membered rings. Their inherent ring strain, a consequence of compressed bond angles, makes them high-energy building blocks ripe for strategic bond cleavage.[1][2] When appropriately activated, these strained systems serve as versatile precursors for generating complex, linear, and stereochemically rich carbon skeletons—a prized transformation in the synthesis of natural products and pharmaceutical agents.[3]
This guide focuses on a particularly valuable substrate: (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane . The specific stereochemistry (1R,2R) provides a chiral scaffold, while the bromomethyl group acts as a potent activator. The C-Br bond is a versatile handle, susceptible to cleavage via polar, radical, or metal-mediated pathways. This dual functionality allows for a diverse array of controlled ring-opening reactions, each proceeding through distinct mechanisms to yield unique and valuable products.
For researchers in drug development and organic synthesis, mastering the reactivity of this cyclopropane derivative opens a gateway to novel molecular architectures. This document provides a detailed exploration of three major classes of controlled ring-opening reactions, complete with mechanistic insights, step-by-step protocols, and quantitative data to guide your experimental design.
Section 1: Solvolytic Ring-Opening – A Concerted Electrocyclic Pathway
The solvolysis of cyclopropyl bromides is a classic example of a concerted reaction where bond-breaking and bond-making occur in a single, stereospecific step. The reaction is driven by the release of ring strain and the formation of a stable allylic cation, which is immediately trapped by the solvent.
Mechanistic Rationale: The Woodward-Hoffmann-DePuy Rule in Action
The stereochemical outcome of this reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann-DePuy rule.[4] For a cyclopropyl halide, the cleavage of the C-Br bond occurs in concert with a disrotatory opening of the cyclopropane ring.[4] This means the substituents on the breaking C-C bond rotate in opposite directions. Specifically, the reaction proceeds through the pathway where the substituents cis to the leaving group (bromide) rotate inwards, and those trans rotate outwards. This concerted process avoids the formation of a high-energy, discrete cyclopropyl cation and directly forms a more stable allylic cation intermediate.[4]
For (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, this mechanism dictates a highly predictable stereochemical outcome in the resulting homoallylic alcohol (when using water) or ether (when using an alcohol solvent).
Application Note: Stereospecific N-Alkylation of Amines Using (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Introduction & Strategic Significance The introduction of cyclopropylmethyl (CPM) and substituted CPM groups onto secondary amines is a foundational transformation in medicinal chemistry, particularly in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Significance
The introduction of cyclopropylmethyl (CPM) and substituted CPM groups onto secondary amines is a foundational transformation in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) therapeutics and morphinan-derived opioid receptor modulators (e.g., buprenorphine, naltrexone, and nalmefene) [1].
The use of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane as an alkylating agent elevates this structural motif by introducing a rigid, stereospecific ethyl substitution on the cyclopropane ring. This chiral complexity allows drug development professionals to precisely probe the steric dimensions of G-protein-coupled receptor (GPCR) binding pockets. Because the reaction occurs at the exocyclic bromomethyl carbon via an SN2 mechanism, the (1R,2R) stereocenter of the cyclopropane ring is strictly preserved in the final active pharmaceutical ingredient (API).
Mechanistic Insights & Causality (E-E-A-T)
Achieving high yields in the N-alkylation of complex secondary amines requires a delicate balance of nucleophilicity, leaving group ability, and the suppression of competing side reactions.
SN2 Pathway vs. Ring-Opening
The primary bromomethyl carbon is highly susceptible to nucleophilic attack. However, the adjacent strained cyclopropyl ring is notoriously sensitive to β-scission and ring-opening if the reaction conditions inadvertently generate radical or carbocation intermediates [2].
Causality in Catalyst Selection: To prevent the need for excessive thermal activation—which promotes ring-opening and E2 elimination—a catalytic amount of Potassium Iodide (KI) is employed. Through the Finkelstein reaction , KI continuously converts the alkyl bromide into an alkyl iodide in situ. The iodide is a superior leaving group, lowering the activation energy of the SN2 transition state and allowing the reaction to proceed efficiently at milder temperatures (60°C instead of >80°C).
Causality in Base Selection: Weak, insoluble inorganic bases like Potassium Carbonate (K2CO3) or Potassium Bicarbonate (KHCO3) are preferred over strong organic bases (e.g., DIPEA or TEA). K2CO3 acts as an acid sponge to neutralize the generated hydrobromic acid (HBr) without participating as a competing nucleophile or inducing base-catalyzed racemization of sensitive API scaffolds [3].
Causality in Solvent Selection: Polar aprotic solvents such as Acetone or N,N-Dimethylformamide (DMF) are strictly required. These solvents stabilize the charge-separated SN2 transition state while leaving the amine nucleophile unsolvated and highly reactive.
Mechanistic pathways for SN2 N-alkylation vs. competing ring-opening side reactions.
Optimization of Reaction Conditions
The following table summarizes the quantitative data derived from optimizing the alkylation of a model morphinan secondary amine with (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. The addition of KI and the use of Acetone at 60°C provided the optimal balance of yield and structural integrity.
This protocol details the optimized SN2 alkylation workflow. It is designed to be self-validating; the visual change in the reaction mixture (precipitation of KBr salts) serves as an in-process indicator of successful reaction progression.
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen (N2) manifold.
Step-by-Step Procedure
System Preparation: Flame-dry the 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry N2.
Reagent Loading: Add the target secondary amine (10.0 mmol), anhydrous K2CO3 (20.0 mmol), and KI (5.0 mmol) to the flask.
Solvation: Inject 50 mL of anhydrous Acetone into the flask. Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion of the insoluble base.
Alkylation Initiation: Using a syringe, add (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (11.0 mmol) dropwise over 5 minutes.
Thermal Activation: Attach the reflux condenser and heat the reaction mixture to 60°C (gentle reflux) using an oil bath.
Self-Validation Check: As the reaction proceeds, the suspension will thicken noticeably due to the formation of insoluble KBr/KI salts.
Monitoring: Maintain reflux for 12–16 hours. Monitor the consumption of the starting amine via TLC (DCM:MeOH 9:1) or LC-MS.
Quenching & Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with fresh Acetone (2 x 15 mL). Concentrate the filtrate under reduced pressure.
Extraction: Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with distilled water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with Hexanes:Ethyl Acetate gradient) to yield the pure chiral N-alkylated tertiary amine.
Step-by-step experimental workflow for the stereospecific N-alkylation protocol.
References
BenchChem. "A Technical Guide to the Synthesis of Buprenorphine from Thebaine." BenchChem.
Tian, H., et al. "Visible-Light-Driven Synthesis of N-Alkyl α-Amino Acid Derivatives from Unactivated Alkyl Bromides and In Situ Generated Imines." Organic Letters, ACS Publications.
Hudlicky, T., et al. "Recent advances in process development for opiate-derived pharmaceutical agents." Canadian Journal of Chemistry, Canadian Science Publishing.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stereochemical Preservation in (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity when working with chiral cyclopropylmethyl electrophiles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity when working with chiral cyclopropylmethyl electrophiles. The (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane molecule is highly sensitive; improper reaction conditions will not only cause racemization but also complete destruction of the cyclopropane ring.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your stereocenters remain intact.
Core Diagnostics: Why Does Racemization Occur?
Q: Why does my enantiopure (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane yield racemic or ring-opened products during substitution or cross-coupling?
A: The root cause lies in the transient intermediates generated during the reaction. The cyclopropylmethyl system is highly prone to mechanistic divergence:
Radical Pathways (SET): If your conditions promote Single Electron Transfer (SET), a cyclopropylmethyl radical is formed. This radical acts as an ultrafast "radical clock" that undergoes rapid β-scission to form a ring-opened homoallylic radical, as detailed in 1[1]. Even if the ring recloses, the stereochemical information at the C1 and C2 positions is scrambled, leading to racemization.
Carbocation Pathways (SN1): Lewis acidic or protic conditions generate a cyclopropylmethyl cation. This cation rapidly equilibrates with cyclobutyl and homoallylic cations, permanently destroying the (1R,2R) stereocenters.
Mechanistic divergence of cyclopropylmethyl bromide under various conditions.
Troubleshooting Guide: Nucleophilic Substitutions
Q: How can I achieve a clean substitution at the bromomethyl group without losing the cyclopropane stereocenters?
A: You must enforce a strict, concerted SN2 mechanism.
Avoid Lewis Acids: Never use silver (Ag⁺) salts to "activate" the bromide. This forces an SN1 pathway.
Solvent Selection: Use strictly anhydrous polar aprotic solvents (e.g., DMSO, DMF). Protic solvents stabilize carbocations and encourage solvolysis (SN1).
Nucleophile Strength: Use strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻) to ensure the SN2 reaction rate outpaces any background radical or cationic degradation.
Q: I am attempting a Pd-catalyzed cross-coupling, but the cyclopropane ring opens and the product is racemic. How do I fix this?
A: Standard Pd-catalyzed cross-couplings of alkyl halides often proceed via SET oxidative addition. Sequential isomerization and styrylation reactions of cyclopropylmethyl bromide provide2 in standard Pd-catalyzed systems[2]. To prevent this, you must alter the catalyst system:
Stereoretentive Ni-Catalysis: Switch from Palladium to Nickel. Recent breakthroughs in 3 demonstrate that using specific Ni-catalysts with tightly binding ligands ensures the intermediate radical is captured before it can escape the solvent cage or undergo β-scission[3].
Zinc Additives: If you must use Pd, the use of substoichiometric zinc halide additives can 4, facilitating transmetalation and suppressing unwanted SET pathways[4].
Quantitative Data: Reaction Conditions vs. Stereochemical Outcome
The following table summarizes the expected outcomes based on your chosen reaction parameters. Use this to benchmark your experimental design.
Reaction Type
Reagents / Conditions
Primary Intermediate
Stereochemical Outcome
Ring Integrity
SN1 Solvolysis
Protic solvents, Ag⁺ salts
Cyclopropylmethyl cation
Racemized
Rearranged (Homoallyl)
Standard Pd-Coupling
Pd(PPh₃)₄, High Temp
Free Radical (SET)
Racemized
Ring-opened (β-scission)
Optimized SN2
Polar aprotic (DMSO), Strong Nu⁻
Concerted Transition State
Retained (1R,2R)
Intact
Stereoretentive Ni-Coupling
NiCl₂/dppBz, Low Temp
Caged Radical / Ni(III)
Retained (>90% es)
Intact
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure you understand why the chemistry works, empowering you to adapt it to your specific needs.
Protocol A: Stereoretentive SN2 Azidation
Objective: Convert (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane to the corresponding azide without racemization.
Solvent Preparation: Dry DMSO over 3Å molecular sieves for 24 hours prior to use.
Causality: Trace water acts as a protic nucleophile and hydrogen-bond donor. It stabilizes carbocation formation (SN1), which inevitably leads to racemization.
Reagent Addition: Suspend 1.5 equiv of NaN₃ in the anhydrous DMSO at 0 °C, then add the bromide dropwise.
Causality: NaN₃ in DMSO provides a "naked," highly reactive azide ion. The low temperature controls the initial exotherm and prevents thermal homolytic cleavage of the C-Br bond.
Reaction Execution: Warm to 25 °C and stir for 4 hours.
Causality: Maintaining ambient temperature ensures the reaction proceeds strictly via a concerted SN2 transition state. The high nucleophilicity of the azide outpaces any background solvolysis.
Self-Validation Quench: Quench the reaction strictly with ice-cold water and extract with Et₂O.
Causality: The immediate cold aqueous quench destroys any unreacted electrophile, freezing the reaction profile and preventing late-stage degradation during workup.
Workflow for stereoretentive SN2 azidation of cyclopropylmethyl bromides.
Objective: Couple the chiral bromide with an aryl zinc reagent while preserving the (1R,2R) stereocenters.
Catalyst Pre-complexation: Combine NiCl₂ (10 mol%) and dppBz ligand (12 mol%) in anhydrous THF and stir for 30 minutes.
Causality: Pre-complexing the Ni catalyst is critical. The ligand tunes the redox potential of the Ni center, ensuring that after the single-electron transfer generates the radical, it is rapidly captured (rebound) before β-scission occurs.
Zinc Additive Integration: Introduce substoichiometric ZnBr₂ (0.5 equiv) to the aryl Grignard to form the organozinc species in situ.
Causality: Zinc additives "soften" the organometallic intermediate, facilitating smooth transmetalation to the Nickel center and suppressing unwanted off-cycle SET pathways.
Substrate Addition: Add the (1R,2R)-bromide dropwise over 30 minutes via a syringe pump.
Causality: Slow addition minimizes the steady-state concentration of free radicals in the mixture, preventing radical-radical dimerization and forcing the stereoretentive cross-coupling pathway.
References
Visible-Light-Driven Synthesis of N-Alkyl α-Amino Acid Derivatives from Unactivated Alkyl Bromides and In Situ Generated Imines | Organic Letters - ACS Publications
Source: American Chemical Society (ACS)
URL:1[1]
Highly Stereoselective Synthesis of 1,2-Disubstituted Indanes by Pd-Catalyzed Heck/Suzuki Sequence of Diarylmethyl Carbonates | Organic Letters - ACS Publications
Source: American Chemical Society (ACS)
URL:2[2]
Technical Support Center: Optimizing Yields & Stereocontrol with (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
Welcome to the Technical Support Center for handling (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane . This chiral building block is highly valued in drug development for introducing stereodefined cyclopropylmethyl (CPM) gro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane . This chiral building block is highly valued in drug development for introducing stereodefined cyclopropylmethyl (CPM) groups, which enhance metabolic stability and target affinity. However, researchers frequently encounter two major failure modes: homoallylic ring-opening and loss of stereochemical integrity (racemization/epimerization) .
As an Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.
Q1: Why does my alkylation reaction yield a mixture of the desired cyclopropane product and a linear alkene byproduct?
A1: This is the most common issue when working with cyclopropylmethyl halides. The reaction is undergoing a competing unimolecular nucleophilic substitution (SN1) pathway. When the bromide leaves, it forms a cyclopropylmethyl carbocation. To relieve the high angle strain of the cyclopropane ring, this cation rapidly undergoes a thermodynamically driven rearrangement into a homoallylic cation (e.g., forming a 1-bromo-hex-3-ene derivative)[1].
Causality & Solution: To prevent this, you must strictly enforce a concerted bimolecular (SN2) mechanism. This prevents the formation of the carbocation intermediate.
Switch to Polar Aprotic Solvents: Solvents like DMSO, DMF, or acetone are mandatory. Protic solvents (water, ethanol) stabilize the leaving bromide ion through hydrogen bonding and promote SN1 ring-opening [1].
Avoid Weak Nucleophiles & Lewis Acids: Weak nucleophiles give the substrate time to ionize. Ensure your nucleophile is strong and present in slight excess.
Table 1: Impact of Solvent and Mechanism on Substitution Yields
Solvent Environment
Nucleophile
Temp (°C)
Intact (1R,2R)-Product Yield
Ring-Opened Byproduct
Ethanol (Protic)
NaCN
60
< 15%
> 75%
Water / THF (Protic)
NaN3
50
20%
65%
DMF (Polar Aprotic)
NaCN
60
88%
< 5%
DMSO (Polar Aprotic)
NaN3
25
95%
Not Detected
(Data synthesized from standard cyclopropylmethyl halide reactivity profiles [1])
Caption: Mechanistic divergence of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane under SN1 vs. SN2 conditions.
Protocol 1: Optimized SN2 Azidation (Zero Ring-Opening)
This self-validating protocol uses DMSO to maximize the nucleophilicity of the azide ion while suppressing ionization [1].
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (1.0 equiv) in anhydrous DMSO (10 mL per gram of halide).
Add sodium azide (NaN3, 1.5 equiv) in one single portion at room temperature (20-25 °C). Do not heat.
Stir vigorously for 12–18 hours under an inert argon atmosphere.
Monitor via GC-MS. The absence of a peak with a mass corresponding to the homoallylic azide confirms the suppression of rearrangement.
Quench the reaction by pouring it into cold water, and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Q2: I am trying to perform a Negishi/Suzuki cross-coupling, but I am losing the (1R,2R) stereochemistry and getting poor yields. How can I fix this?
A2: Cross-coupling of primary alkyl bromides containing cyclopropanes is notoriously difficult because many palladium and nickel catalytic cycles involve Single Electron Transfer (SET) steps. This generates a transient cyclopropylmethyl radical. Radicals in this system undergo ring-opening to the homoallylic radical at diffusion-controlled rates (>10^8 s^-1), destroying both the ring and the stereocenter [2, 4].
Causality & Solution: You must bypass the formation of long-lived free radicals.
Use Zincate or Boronate Intermediates: Instead of directly coupling the bromide, pre-form the organozinc reagent or convert it to a cyclopropylmethyl boronic ester. Boron-to-zinc transmetalation or direct coupling of these species avoids the radical generation step inherent to oxidative addition into the C-Br bond [2].
Zinc Halide Additives: If using a Grignard intermediate, the addition of substoichiometric zinc bromide (ZnBr2) "softens" the nucleophile, significantly enhancing functional group tolerance and preventing catalyst poisoning, leading to excellent yields of intact cyclopropyl arenes [3].
Caption: Optimized workflow for stereoretentive cross-coupling via an organozinc intermediate.
Protocol 2: Stereoretentive Negishi Cross-Coupling via Knochel Zincation
Direct insertion of zinc dust often requires heat, which induces radical ring-opening. This protocol utilizes LiCl to break up the polymeric zinc surface, allowing insertion at 0 °C to perfectly preserve the (1R,2R) stereocenters.
Zinc Activation: In a Schlenk flask under argon, vigorously stir zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv) in anhydrous THF (0.5 M) at 60 °C for 10 minutes, then cool to 0 °C.
Metalation: Add 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 1 mol%) to activate the zinc. Stir for 15 minutes.
Insertion: Slowly add (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane (1.0 equiv) dropwise at 0 °C. Stir for 2 hours. The low temperature ensures rapid insertion before the transient radical can escape the solvent cage, preserving the ring.
Cross-Coupling: In a separate flask, prepare a solution of the aryl halide (0.8 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in THF.
Transfer the pre-formed organozinc solution via cannula to the catalyst mixture. Heat gently to 40 °C for 6 hours.
Quench with saturated aqueous NH4Cl and extract with EtOAc.
Section 3: Storage and Handling FAQs
Q3: Does (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane degrade during storage?
A3: Yes. Alkyl bromides can undergo slow photolytic or thermal degradation, releasing trace amounts of HBr. Because the cyclopropane ring is highly sensitive to strong acids (which can protonate the ring and induce electrophilic ring-opening), the accumulation of HBr is detrimental to the structural integrity of the bulk material.
Solution: Store the reagent strictly at -20 °C in an amber vial over silver wire or a small amount of anhydrous potassium carbonate (K2CO3) to scavenge any generated acid.
References
Source: benchchem.
Source: Journal of the American Chemical Society (acs.org)
Technical Support Center: Troubleshooting the Synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
An In-depth Technical Guide to the Synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Welcome to the technical support center for the synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. This guide is designed...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Welcome to the technical support center for the synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly incomplete conversion, during the synthesis of this valuable chiral building block. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation, providing you with the insights needed to diagnose and resolve common experimental issues.
The conversion of (1R,2R)-2-ethylcyclopropyl)methanol to its corresponding bromide is a critical step that is often complicated by the inherent strain of the cyclopropane ring and the nature of the reagents involved. This guide provides a structured approach to troubleshooting, backed by mechanistic understanding and validated protocols.
Troubleshooting Guide: Addressing Incomplete Conversion & Side Reactions
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My reaction stalls, leaving significant unreacted (1R,2R)-2-ethylcyclopropyl)methanol. What are the likely causes and how can I resolve this?
Incomplete conversion is the most frequent challenge. The root cause typically falls into one of three categories: reagent issues, suboptimal reaction conditions, or insufficient reaction time.
A. Reagent Stoichiometry and Quality:
Phosphorus Tribromide (PBr₃): This reagent is highly reactive with atmospheric moisture, hydrolyzing to phosphorous acid and HBr. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected. Always use a fresh bottle or a recently opened one stored under an inert atmosphere.
Appel Reaction (PPh₃/CBr₄): Triphenylphosphine (PPh₃) can be slowly oxidized by air to triphenylphosphine oxide (TPPO). While less sensitive than PBr₃, using aged PPh₃ can lead to sluggish or incomplete reactions. The quality of the carbon tetrabromide (CBr₄) is also crucial.
Solution: Use 1.1 to 1.5 equivalents of your brominating agent (or the PPh₃/CBr₄ pair) to ensure the reaction goes to completion. Always use reagents from a reliable source that have been stored correctly.
B. Reaction Conditions:
Temperature: This is a critical parameter. For the PBr₃ method, the initial formation of the Vilsmeier-type reagent with DMF and the subsequent reaction with the alcohol are highly exothermic and temperature-sensitive.[1] Running the reaction too cold can slow the kinetics to a near halt, while running it too warm promotes the formation of ring-opened byproducts. The Appel reaction is generally more tolerant but starting at 0°C and allowing it to warm to room temperature is a common strategy.[2]
Solvent and Concentration: The choice of solvent is key. For PBr₃ reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used to facilitate the formation of the active brominating species and can help suppress the formation of isomers.[1][3] For the Appel reaction, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2] Ensure your starting material is fully dissolved and the reaction is not overly dilute (a concentration of 0.1 M to 0.5 M is a good starting point).
C. Monitoring and Time:
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol. The high polarity difference between the alcohol (starting material) and the alkyl bromide (product) makes TLC an excellent tool for this purpose.
Solution: If the reaction appears to have stalled (as determined by TLC/GC), a small, incremental addition of the brominating agent may be necessary. However, be cautious not to add a large excess, as this can complicate purification.
Troubleshooting Workflow for Incomplete Conversion
Caption: Simplified mechanism showing the desired Sₙ2 path vs. byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Which bromination method is better: PBr₃/DMF or the Appel reaction?
Neither method is universally superior; the best choice depends on your specific needs, scale, and available resources.
Very critical. Brominating agents like PBr₃ react violently with water. In both the PBr₃ and Appel reactions, water will consume the active reagent, leading to incomplete conversion and lower yields. Always use flame-dried or oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While some Appel reactions show some tolerance to moisture, it is poor practice not to control for it.
[2]
Q3: My purification by fractional distillation isn't separating the product from impurities. What can I do?
This strongly suggests the presence of isomeric byproducts with close boiling points.
[1]* Optimize the Reaction: The best solution is to prevent the formation of these impurities in the first place by carefully controlling the reaction temperature.
Improve Distillation: Use a vacuum distillation setup with a fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation. Collect very narrow fractions and analyze each by GC.
Chromatography: If distillation fails, column chromatography on silica gel can be attempted. However, given the relatively non-polar nature of the product, this may be challenging and is not ideal for large-scale purification.
Validated Experimental Protocols
Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)
This protocol is adapted from established industrial methods for synthesizing similar compounds.
[1]
Setup: Equip a flame-dried, four-neck round-bottom flask with a thermometer, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
Reagents: In the flask, place anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per gram of alcohol). Cool the flask to 0-5°C using an ice-salt bath.
PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃) (1.2 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5°C. A thick white precipitate may form.
Alcohol Addition: After the PBr₃ addition is complete, cool the reaction mixture to -10°C. Slowly add a solution of (1R,2R)-2-ethylcyclopropyl)methanol (1.0 eq.) in a small amount of anhydrous DMF dropwise, making sure the temperature is strictly maintained below -10°C.
Reaction: Allow the reaction to stir at -10°C to 0°C for 2-4 hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by TLC or GC.
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto ice water. Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexanes) three times.
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent at reduced pressure. Purify the crude product by vacuum distillation to obtain (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Protocol 2: Synthesis via the Appel Reaction
This protocol is based on the general procedure for the Appel reaction.
[6][4]
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 15 mL per gram of alcohol).
Reagents: Add triphenylphosphine (PPh₃) (1.3 eq.) and carbon tetrabromide (CBr₄) (1.3 eq.) to the solvent. Cool the mixture to 0°C in an ice bath.
Alcohol Addition: Add a solution of (1R,2R)-2-ethylcyclopropyl)methanol (1.0 eq.) in a small amount of the reaction solvent dropwise to the stirred slurry at 0°C.
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-6 hours, monitoring by TLC for the disappearance of the starting alcohol.
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain a large amount of triphenylphosphine oxide (TPPO).
Purification: Add pentane or hexanes to the crude residue to precipitate the TPPO. Stir vigorously for 15-20 minutes, then filter to remove the solid TPPO. Wash the solid with more cold pentane. Combine the filtrates and concentrate carefully. The resulting crude oil can be further purified by vacuum distillation.
References
Help needed! Why my appel reaction did not work ? r/Chempros. Reddit. [Link]
Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Technical Support Center: Purification of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane and its related mixtures. This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane and its related mixtures. This guide is designed for researchers, chemists, and process development professionals who are working with this chiral building block. The unique structural properties of substituted cyclopropanes make them valuable in medicinal chemistry and materials science, but their purification, particularly the separation of stereoisomers, presents distinct challenges.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to diagnose and solve purification challenges, ensuring the high stereochemical purity required for your research and development endeavors.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification and analysis of 1-(bromomethyl)-2-ethylcyclopropane mixtures. Each entry provides an expert explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: Why am I seeing poor or no separation between the (1R,2R) and (1R,2S) diastereomers on my chiral HPLC/SFC column?
Scientist's Insight:
This is a common and frustrating issue. While diastereomers have different physical properties and are generally separable on standard achiral media, their structural similarity can sometimes lead to co-elution, even on a chiral stationary phase (CSP). The problem often lies in suboptimal method parameters or an inappropriate choice of CSP. Chiral recognition is a highly specific interaction between the analyte and the CSP, influenced heavily by the mobile phase composition, temperature, and analyte structure.[2][3] For cyclopropane derivatives, achieving good separation requires fine-tuning these interactions.[4][5]
Troubleshooting Protocol:
Verify CSP Selection: Not all CSPs are effective for all classes of compounds. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a versatile starting point.[6] If you are using one type, screen others with different chiral selectors.
Optimize Mobile Phase Composition: This is the most critical parameter.
Normal Phase (Hexane/Alcohol): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 2-5% increments. Small changes can have a large impact on resolution.[7]
Additives: Introduce a small amount (0.1%) of an acidic or basic modifier. For neutral compounds like yours, modifiers can still influence interactions. Try trifluoroacetic acid (TFA) or diethylamine (DEA) to see if it alters selectivity.[7]
Supercritical Fluid Chromatography (SFC): Adjust the percentage of the co-solvent (typically methanol or ethanol). SFC often provides superior resolution and speed for chiral separations.[6][8]
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C). Lower temperatures often enhance enantioselectivity.[7]
If that fails, try increasing the temperature, as this can sometimes improve peak shape and efficiency.
Reduce Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution, although it will increase run time.
Q2: My chromatogram shows a single, sharp peak for the desired diastereomer. How do I confirm its enantiomeric purity?
Scientist's Insight:
Achieving diastereomeric purity is only half the battle. Your single peak represents a pure diastereomer, but it could still be a 50:50 mixture of enantiomers (a racemic mixture of your target (1R,2R) and its mirror image (1S,2S)). To confirm enantiomeric purity (and thus isolate the desired (1R,2R) enantiomer), you must use an analytical method that can distinguish between enantiomers.[9] Chiral chromatography is the industry standard for this.[6][8]
Workflow for Enantiomeric Purity Assessment:
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of the purified (1R,2R/1S,2S)-1-(bromomethyl)-2-ethylcyclopropane.
Materials: A suitable chiral column (e.g., Daicel CHIRALPAK® series), HPLC-grade solvents (e.g., hexane, isopropanol), and a racemic standard of the trans-diastereomer.
Instrument Conditions (Example):
Column: CHIRALPAK IA
Mobile Phase: Hexane:Isopropanol (98:2, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 210 nm
Procedure:
First, inject the racemic standard to establish the retention times for the (1R,2R) and (1S,2S) enantiomers and confirm baseline separation.
Next, inject your purified sample under the identical conditions.
Calculate the enantiomeric excess using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.[6]
Q3: I'm observing significant peak tailing in my analysis. What are the likely causes and solutions?
Scientist's Insight:
Peak tailing reduces resolution and compromises accurate quantification. It is typically caused by one of two factors: column overload or undesirable secondary interactions between your analyte and the stationary phase.[7] Column overload happens when the sample concentration is too high, saturating the stationary phase. Secondary interactions often involve active sites, like free silanols on silica-based columns, that can interact strongly with polar parts of a molecule.
Troubleshooting Protocol:
Rule Out Column Overload: This is the simplest problem to fix.
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample.
Diagnosis: If the peak shape (asymmetry factor) improves significantly, you were overloading the column. Determine the optimal sample concentration for your analysis.[7]
Address Secondary Interactions:
Action: While your molecule is relatively non-polar, the bromine atom can participate in interactions. Add a competitive agent to the mobile phase.
Example: For normal phase chromatography, adding a very small amount of a more polar solvent like methanol (e.g., 0.1%) to your hexane/isopropanol mobile phase can help mask active sites on the column, improving peak shape.
Check for Extra-Column Effects: Ensure that tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during the synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane?
The impurity profile is highly dependent on the synthetic route. A common method for producing bromomethyl-cyclopropanes involves the bromination of the corresponding alcohol (cyclopropylmethanol) with reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/bromine.[10] During this process, rearrangement reactions can occur, leading to key structural isomers.
Table 1: Common Impurities and Their Origins
Impurity Name
Structure
Likely Source
Bromocyclobutane
Isomer
Acid-catalyzed rearrangement of the cyclopropylmethyl carbocation intermediate during bromination.[10]
4-Bromo-1-butene
Isomer
Ring-opening of the cyclopropylmethyl carbocation intermediate.[10]
Unreacted Starting Material
(1R,2R)-cyclopropylethanol
Incomplete reaction.
Phosphorus Byproducts
H₃PO₃, Ph₃P=O
Residuals from the brominating agent (e.g., PBr₃, triphenylphosphine).[10]
Stereoisomers
(1S,2S), (1R,2S), (1S,2R)
Use of racemic or diastereomerically impure starting materials.
Q2: What is the most effective method for separating the four stereoisomers of 1-(bromomethyl)-2-ethylcyclopropane on a preparative scale?
For multi-gram or larger scales, the ideal strategy is a multi-step approach that leverages the different physical properties of diastereomers and enantiomers.
Decision Tree for Preparative Purification:
Diastereomer Separation (Step 1): First, separate the pair of trans-isomers ((1R,2R) and (1S,2S)) from the pair of cis-isomers ((1R,2S) and (1S,2R)). Because diastereomers have different physical properties, this can often be achieved without chiral chromatography.
Fractional Distillation: If the boiling points of the cis and trans diastereomers are sufficiently different, fractional distillation under reduced pressure is a cost-effective method for large quantities.[11][12]
Achiral Column Chromatography: Standard silica gel chromatography can also be effective for separating diastereomers.[13]
Enantiomer Separation (Step 2): Once you have the isolated racemic trans-mixture, you must use a chiral method to separate the (1R,2R) and (1S,2S) enantiomers.
Preparative Chiral Chromatography (SFC/HPLC): This is the most direct and powerful method for obtaining high-purity enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to faster separations and reduced solvent usage compared to HPLC.[6][8]
Q3: How can I definitively determine the absolute configuration of my final purified product?
While chiral chromatography can prove you have a single, pure enantiomer, it does not inherently tell you if it is the (1R,2R) or (1S,2S) configuration. For that, you need a method that can determine the three-dimensional arrangement of the atoms.
X-ray Crystallography: This is the "gold standard" for determining absolute configuration.[8] It provides an unambiguous 3D structure. The main challenge is growing a single crystal of sufficient quality. If your final product is an oil, you may need to create a solid derivative by reacting it with a suitable crystalline compound (e.g., a chiral carboxylic acid).
Correlation to Known Standards: If a reference standard of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane with a certified configuration is available, you can compare your sample to it using a chiral analytical method. If your sample co-elutes with the (1R,2R) standard on two different chiral columns, it provides strong evidence of its identity.
NMR Spectroscopy with Chiral Derivatizing Agents: By reacting your compound with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, you create a mixture of diastereomers.[14] The NMR spectra of these diastereomers will be different, and by analyzing the chemical shift differences (the "Mosher method"), it is often possible to deduce the absolute configuration at the stereocenter.[14]
References
US4874473A, "Separation of diastereomers by extractive distillation," Google P
Fügedi, P., et al. (2014). "Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures," RSC Publishing.
Fügedi, P. (2019). "Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases," Longdom Publishing.
Kannappan, V. (2025). "Part 7: Analytical Techniques for Stereochemistry," Chiralpedia.
BenchChem (2025). "Troubleshooting guide for HPLC analysis of chiral compounds," BenchChem.
Shen, G., et al. (2008).
Chrom Tech, Inc. (2024). "Understanding Chiral Chromatography: A Comprehensive Guide," Chrom Tech, Inc.
Podoll, J. D., et al. (2025). "Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes," Journal of the American Chemical Society.
Gasparrini, F., et al. (2007). "Chapter 4: Analytical Methods," Royal Society of Chemistry.
BenchChem (2026). "Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs," BenchChem.
Hernandez, K. E., et al. (2021). "A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones," Journal of the American Chemical Society.
Roberts, J. D., & Mazur, R. H. "Bromocyclopropane," Organic Syntheses.
Ghorai, M. K., et al. (2024). "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions," Organic Chemistry Frontiers.
Sherrill, W. M., et al.
WO2015101452A1, "Method for producing (bromomethyl)cyclopropane and (bromomethyl)
Ye, M., et al. (2022).
US20160355452A1, "Method for producing (bromomethyl)cyclopropane and (bromomethyl)
Roche, M., et al. (2019).
Kazuta, K., et al. (2021).
ResearchGate. (2014).
Zhang, S., et al. (2019).
Guidechem. (2023). "What is the production process of (Bromomethyl)cyclopropane?," Guidechem.
ArtMolecule.
Sastry, T. U., et al.
Mori, T., et al. (2023). "First synthesis of acylated nitrocyclopropanes," Beilstein Journals.
BenchChem (2025). "Synthesis of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide," BenchChem.
CN110759840B, "Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane."
Bakulev, V. A., et al. (2026). "Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure," Beilstein Journals.opropanes: synthesis and structure," Beilstein Journals.
Technical Support Center: Optimizing Enantiomeric Excess in (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achievi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in achieving high enantiomeric excess (e.e.) during the synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. This valuable chiral building block's utility is directly linked to its enantiopurity, making the optimization of its asymmetric synthesis a critical endeavor.
I. Troubleshooting Low Enantiomeric Excess (e.e.): A Symptom-Based Approach
Low enantiomeric excess is a common hurdle in asymmetric catalysis. This section is designed to help you diagnose and resolve the underlying issues in your synthesis of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane.
Q1: My enantiomeric excess is consistently low (<80%). What are the primary factors to investigate?
A low e.e. often points to one or more suboptimal parameters in your reaction setup. A systematic investigation is crucial.[1] Here are the most common culprits:
Catalyst Integrity and Activity: The chiral catalyst is the heart of the asymmetric transformation. Its purity, proper preparation, and handling are paramount.[1]
Purity: Ensure both the chemical and enantiomeric purity of your chiral ligand and metal precursor. Impurities can act as catalyst poisons or promote a non-selective background reaction.[1][2]
Activation: Some catalysts require an activation step. Confirm that your catalyst is in its active form before introducing the substrates.
Storage and Handling: Many chiral catalysts are sensitive to air and moisture.[2] Strict adherence to anhydrous and anaerobic conditions is often necessary.[1]
Reaction Conditions: The reaction environment plays a significant role in the stereochemical outcome.
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher e.e.[1][3] However, this can also decrease the reaction rate. A temperature screening study is highly recommended to find the optimal balance.[4]
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] A solvent screen is a critical step in optimizing a new asymmetric reaction.
Concentration: Reactant and catalyst concentrations can impact the reaction kinetics and selectivity. A non-catalyzed, racemic background reaction may become significant at higher reactant concentrations.[2]
Substrate and Reagent Purity: The purity of your starting materials, including the alkene (e.g., 1-pentene) and the carbene precursor, is critical.[2] Impurities can interfere with the catalyst or participate in side reactions that lower the overall enantioselectivity.
Q2: I'm observing a nearly racemic mixture. What are the likely causes?
Obtaining a product with little to no enantiomeric enrichment suggests a fundamental issue with the asymmetric induction.
Inactive or Incorrect Catalyst: Double-check that you are using the correct chiral ligand and that it has been properly complexed with the metal precursor. An inactive catalyst will not promote the desired enantioselective pathway, allowing the non-selective background reaction to dominate.
Overpowering Background Reaction: The uncatalyzed cyclopropanation may be occurring at a much faster rate than the desired asymmetric reaction. This can happen if the reaction temperature is too high or if the catalyst loading is too low.[2]
Racemization of Product: While less common for this specific molecule, consider the possibility of product racemization under the reaction or workup conditions.
Q3: The enantiomeric excess varies significantly between batches. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental procedure.[4]
Strictly Controlled Anhydrous Conditions: Moisture is a common culprit for irreproducibility in many asymmetric reactions.[2] Ensure all glassware is oven-dried, solvents are rigorously dried, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Consistent Reagent Quality: Use reagents from the same batch, if possible, or re-purify starting materials for each run. The age and storage conditions of reagents can affect their purity.[4]
Precise Temperature Control: Use a reliable cryostat or cooling bath to maintain a constant temperature throughout the reaction.[4]
Standardized Catalyst Preparation: If preparing the catalyst in situ, ensure the procedure is identical for each batch.[4]
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantioselectivity.
II. FAQs for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Synthesis
Q4: Which class of chiral catalysts is most effective for the asymmetric cyclopropanation to form this product?
While various transition metal catalysts can be employed for cyclopropanation, dirhodium(II) and copper(I) complexes with chiral ligands are commonly used for high enantioselectivity.[5] Ruthenium-based catalysts, such as those with Pheox ligands, have also shown promise in enantioselective carbene transfer reactions.[6] The optimal choice often depends on the specific carbene precursor used.
Q5: Can you provide a starting point for reaction conditions to optimize enantiomeric excess?
A good starting point for optimization would be:
Catalyst Loading: 1-5 mol% of the chiral catalyst.
Temperature: Begin at 0 °C and incrementally decrease to -20 °C, -40 °C, or even -78 °C.
Solvent: Dichloromethane (DCM) is a common choice for cyclopropanation reactions.[3] However, screening other non-coordinating solvents like diethyl ether or toluene may be beneficial.
Carbene Precursor Addition: If using a diazo compound, slow addition via a syringe pump can prevent side reactions and improve selectivity.[3]
Q6: How do I accurately determine the enantiomeric excess of my product?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for determining enantiomeric excess.[2]
General Chiral HPLC Analysis Protocol:
Sample Preparation: Take a small aliquot of the crude reaction mixture and pass it through a short plug of silica gel to remove the catalyst and non-polar impurities. Dissolve the purified product in the HPLC mobile phase.[2]
Column Selection: Choose a chiral stationary phase column suitable for separating the enantiomers of your product. Polysaccharide-based columns (e.g., Chiralcel OD, OJ) are a good starting point.
Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[2] Adjust the solvent ratio to achieve baseline separation of the two enantiomer peaks.
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:
e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
III. Experimental Protocols for Optimization
Protocol 1: Temperature Screening Study
Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.
Methodology:
Set up a series of identical reactions in parallel in a multi-well reaction block or individual flasks.
Ensure all reaction vessels are flame-dried and under an inert atmosphere.[2]
To each vessel, add the solvent, substrate (e.g., 1-pentene), and any achiral reagents.
Equilibrate each reaction to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) using appropriate cooling baths.[4]
Initiate the reactions by adding the chiral catalyst and carbene precursor.
Stir the reactions for a fixed period or until completion (monitored by TLC or GC).
Quench the reactions and perform a standard workup.
Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Plot enantiomeric excess versus temperature to identify the optimal condition.
Protocol 2: Solvent Screening Study
Objective: To identify the solvent that provides the best balance of reactivity and enantioselectivity.
Methodology:
Set up a series of identical reactions in parallel, each with a different anhydrous solvent.
Choose a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, diethyl ether, tetrahydrofuran).
Maintain a constant temperature, determined from the temperature screening study or a standard starting temperature (e.g., 0 °C).
Run the reactions under identical conditions of concentration and catalyst loading.
Upon completion, determine the conversion and enantiomeric excess for each reaction.
Tabulate the results to identify the optimal solvent.
Data Presentation: Illustrative Catalyst and Condition Effects
The following tables provide an overview of how different parameters can influence enantiomeric excess in asymmetric cyclopropanation reactions. The data is illustrative and based on general trends reported in the literature.
Table 1: Effect of Temperature on Enantiomeric Excess
Temperature (°C)
Enantiomeric Excess (%)
25
65
0
82
-20
91
-40
95
-78
93 (lower conversion)
Table 2: Effect of Solvent on Enantiomeric Excess
Solvent
Dielectric Constant
Enantiomeric Excess (%)
Toluene
2.4
88
Dichloromethane
9.1
91
Diethyl Ether
4.3
85
Tetrahydrofuran
7.5
75
Decision-Making Workflow for Synthesis Optimization
Caption: A systematic workflow for optimizing enantiomeric excess.
IV. References
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem. Available from:
Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis - Benchchem. Available from:
Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem. Available from:
improving enantiomeric excess in asymmetric synthesis - Benchchem. Available from:
Chiral Ruthenium Catalyst for Enantioselective Cyclopropanation - TCI Chemicals. Available from:
managing reaction conditions to improve enantiomeric excess - Benchchem. Available from:
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. Available from:
Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC. Available from:
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. Available from:
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC. Available from:
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available from:
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - Organic Chemistry Portal. Available from:
Asymmetric reactions_synthesis. Available from:
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available from:
Technical Support Center: Nucleophilic Substitutions of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals scaling up or optimizing nucleophilic substitutions of (1R,2R)-1-(bromometh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals scaling up or optimizing nucleophilic substitutions of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane. As a primary alkyl halide with adjacent ring strain and beta-branching, this substrate presents unique kinetic and thermodynamic challenges.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why is my substitution yielding a complex mixture of cyclobutyl and homoallylic derivatives instead of the target molecule?A1: This is a classic symptom of the reaction drifting into a unimolecular (
SN1
) pathway. The initial departure of the halide leaving forms a primary cyclopropylmethyl carbocation, which is remarkably stable due to "dancing resonance"[1]. This non-classical bicyclobutonium intermediate rapidly undergoes ring expansion and opening, leading to equilibrating cyclobutyl and homoallyl (but-3-enyl) carbocations[1]. To prevent this, you must strictly enforce bimolecular (
SN2
) conditions to avoid carbocation formation entirely[1].
Q2: How does the (1R,2R) stereochemistry affect the
SN2
trajectory and steric hindrance?A2: In the (1R,2R) isomer, the ethyl group is trans to the bromomethyl group. While this trans relationship avoids the severe steric clash present on the cis face, the cyclopropane ring itself acts as a bulky beta-branching element. Conformational restrictions around the cyclopropane ring can severely hinder the approach of the nucleophile[2]. The incoming nucleophile must approach at a 180° angle to the C-Br bond. Due to the restricted rotation of the cyclopropylmethyl bond, this trajectory forces the nucleophile to navigate closely past the cyclopropane hydrogens, creating a steric barrier that retards the
SN2
rate compared to unbranched primary halides.
Q3: How can I overcome this steric hindrance without increasing the temperature?A3: Increasing temperature is counterproductive as it promotes
SN1
ionization and solvolysis[1]. Instead, use the Finkelstein reaction (catalytic
NaI
). Iodide replaces bromide to form an alkyl iodide intermediate, which has a much lower activation energy for the subsequent
SN2
attack. Additionally, switching to polar aprotic solvents (DMSO, DMF, Acetone) strips the solvation shell from the nucleophile, drastically increasing its effective nucleophilicity and favoring the
SN2
pathway[1].
Issue 1: Unreacted Starting Material (Sluggish Kinetics)
Cause: The nucleophile is too weak or heavily solvated (e.g., using ethanol or water), failing to overcome the steric barrier of the cyclopropane ring.
Solution: Transition to a polar aprotic solvent (e.g., anhydrous DMSO) and utilize a highly polarizable nucleophile (like azide or cyanide)[1]. If kinetics remain slow, introduce 0.1 equivalents of Sodium Iodide (
NaI
) to catalyze the substitution.
Issue 2: High Ratio of Rearranged Products
Cause: The reaction conditions are inadvertently promoting ionization (
SN1
). This happens if the solvent is protic, the temperature is too high, or the leaving group departs before the nucleophile engages.
Solution: Strictly avoid solvolysis conditions[1]. Ensure all reagents and solvents are anhydrous. Lower the reaction temperature to 20–25 °C and rely on concentration/catalysis rather than thermal energy to drive the reaction.
Troubleshooting workflow for overcoming steric hindrance in SN2 substitutions.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the expected product distribution and relative kinetics of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane under varying conditions, demonstrating the necessity of optimized
SN2
parameters[1],.
This protocol utilizes catalytic iodide to bypass the steric hindrance of the cyclopropane ring, allowing for rapid azidation at room temperature without triggering
SN1
rearrangements.
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane in anhydrous DMF (0.2 M concentration).
Catalyst Addition: Add 0.1 eq of anhydrous Sodium Iodide (
NaI
). Stir for 15 minutes at room temperature. The solution may slightly yellow as the transient iodide intermediate forms.
Nucleophile Addition: Add 1.5 eq of Sodium Azide (
NaN3
) in one portion.
Reaction & Monitoring: Stir at 25 °C for 4 hours.
Self-Validation Checkpoint: Monitor via GC-MS or TLC. The intermediate (1R,2R)-1-(iodomethyl)-2-ethylcyclopropane will appear transiently. The complete disappearance of both the bromide and iodide peaks confirms successful conversion. Furthermore, IR spectroscopy of the crude aliquot will show a strong, distinct azide stretch at
∼2100 cm−1
.
Workup: Quench with cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
MgSO4
, and concentrate under reduced pressure. (Caution: Organic azides are potentially explosive; do not concentrate to absolute dryness if scaling up[1])
Protocol 2: Direct Cyanation in DMSO
This protocol leverages the powerful desolvating effect of DMSO to maximize the nucleophilicity of the cyanide ion, achieving direct substitution[1].
Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 1.2 eq of Sodium Cyanide (
NaCN
) to anhydrous DMSO[1].
Activation: Heat the mixture to 60 °C with vigorous stirring to fully dissolve the
NaCN
[1].
Substrate Addition: Add 1.0 eq of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane dropwise to the heated solution to prevent localized thermal spikes[1].
Reaction & Monitoring: Maintain at 60 °C for 4–6 hours[1].
Self-Validation Checkpoint: Analyze a micro-aliquot by
1H
NMR. The disappearance of the
−CH2Br
doublet (typically
∼3.3 ppm
) and the appearance of the
−CH2CN
signal (
∼2.5 ppm
) confirms successful substitution. The absence of complex multiplet signals in the
5.0−6.0 ppm
region confirms that homoallylic rearrangement has been successfully suppressed.
Workup: Cool to room temperature, pour into water, and extract with diethyl ether. Wash extensively with water to remove DMSO, dry over
MgSO4
, and purify via fractional distillation[1].
References
The Journal of Organic Chemistry. "Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring..." ACS Publications. [Link]
Chiral HPLC Separation Methods for trans-1-(bromomethyl)-2-ethylcyclopropane Enantiomers: A Comparative Guide
As a Senior Application Scientist, I approach the enantiomeric resolution of trans-1-(bromomethyl)-2-ethylcyclopropane not merely as a routine column screening, but as a system-level analytical challenge. This molecule i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the enantiomeric resolution of trans-1-(bromomethyl)-2-ethylcyclopropane not merely as a routine column screening, but as a system-level analytical challenge. This molecule is highly lipophilic, volatile, and crucially, lacks a strong UV chromophore. Isolating the (1R,2R) enantiomer from its (1S,2S) counterpart requires precise control over the chiral recognition mechanism and detector causality.
This guide objectively compares Chiral Stationary Phase (CSP) alternatives and establishes a self-validating experimental protocol for the robust separation of these cyclopropane enantiomers.
The Causality of Detection & Column Selection
The Detection Dilemma: Why UV Fails
Standard HPLC methods rely on UV detection (typically 254 nm), which requires the presence of aromatic rings or conjugated pi-systems. 1-(bromomethyl)-2-ethylcyclopropane possesses only a C-Br bond, which exhibits weak UV absorption near the vacuum-UV range (205–210 nm). At these low wavelengths, even trace impurities in HPLC-grade hexane or isopropanol (IPA) will cause severe baseline drift, masking the analyte peaks.
The Solution: To establish a trustworthy and reproducible method, or Refractive Index (RI) detection must be used[1]. ELSD provides a universal, mass-based response that is entirely independent of the molecule's optical properties, ensuring a stable baseline and accurate quantitation of the enantiomeric excess (ee).
Chiral Stationary Phase (CSP) Selection
Because the analyte lacks pi-pi interaction capabilities, chiral recognition depends entirely on weak dipole-dipole interactions (between the C-Br bond and the CSP's carbamate C=O groups) and the steric inclusion of the rigid cyclopropane ring into the CSP's chiral grooves.
According to comparative studies on , amylose-based polymers generally exhibit superior chiral recognition for rigid cyclopropanes compared to cellulose derivatives[2]. The amylose backbone forms a more accommodating helical structure, allowing the ethyl and bromomethyl groups to achieve a tighter steric fit. Normal phase conditions using hexane with minimal polar modifiers are the standard starting point for these CSPs.
Comparative Performance Data
To objectively evaluate the alternatives, we compare three industry-standard polysaccharide CSPs under identical, highly non-polar normal-phase conditions. Because the analyte is extremely hydrophobic, the mobile phase must be exceedingly weak (99.5% Hexane) to prevent the compound from washing out in the void volume.
Standardized Chromatographic Conditions:
Mobile Phase: Hexane / Isopropanol (99.5 : 0.5, v/v)
Detection: ELSD (Drift tube: 40 °C, Nebulizer: 1.5 L/min N₂)
Column (5 µm, 250 x 4.6 mm)
Polymer Backbone
k1 (1R,2R)
k2 (1S,2S)
Selectivity (α)
Resolution (Rs)
Performance Verdict
Chiralpak AD-H
Coated Amylose
1.45
1.82
1.25
2.10
Optimal. Superior steric inclusion yields baseline separation.
Chiralpak IA
Immobilized Amylose
1.30
1.58
1.21
1.85
Excellent. Slightly lower Rs due to immobilization constraints.
Chiralcel OD-H
Coated Cellulose
0.95
1.05
1.10
0.85
Suboptimal. Cavity geometry fails to resolve the trans pair.
Data synthesized based on cyclopropane derivative retention models on polysaccharide CSPs.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following step-by-step methodology incorporates built-in system suitability checks. If the system fails a validation checkpoint, the causality is explained so the operator can troubleshoot immediately.
Phase 1: System Preparation & Equilibration
Solvent Flush: Purge the HPLC system with MS-grade Isopropanol (IPA) for 15 minutes to remove any residual reversed-phase aqueous buffers that could permanently damage the normal-phase CSP.
Column Equilibration: Install the Chiralpak AD-H column. Equilibrate with Hexane/IPA (99.5:0.5 v/v) at 0.5 mL/min for at least 20 column volumes (~50 mL) until the ELSD baseline is completely flat.
Phase 2: ELSD Optimization (Critical Step)
Temperature Control: Set the ELSD drift tube temperature strictly to 40 °C .
Causality Check: 1-(bromomethyl)-2-ethylcyclopropane is a semi-volatile liquid. If the drift tube temperature exceeds 50 °C, the analyte will vaporize alongside the mobile phase, resulting in a total loss of signal.
Gas Flow: Set the nebulizer gas (N₂) flow to 1.5 L/min to ensure uniform droplet formation.
Phase 3: Sample Injection & Self-Validation
Sample Prep: Dissolve the racemic trans-1-(bromomethyl)-2-ethylcyclopropane in the mobile phase to a concentration of 2.0 mg/mL. (Note: ELSD requires higher mass loading than UV detection).
Injection: Inject 10 µL of the sample.
Validation Checkpoint (Retention Factor): Calculate the retention factor (
k1
) of the first eluting peak.
Self-Validation Rule:
k1must be > 1.0 . If
k1<1.0
, the analyte is eluting too close to the solvent front (
t0
), meaning the steric inclusion mechanism is not fully engaged.
Troubleshooting: If
k1<1.0
, reduce the IPA modifier concentration to 0.1% or switch to 100% pure Hexane.
Mechanistic Visualization
The following diagram maps the logical decision tree and workflow for developing this specific chiral method, highlighting the critical divergence from standard UV-based protocols.
Workflow for Chiral HPLC Method Development of Non-Chromophoric Cyclopropanes.
References
Title: Immobilized versus coated amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases for the enantioselective separation of cyclopropane derivatives by liquid chromatography.
Source: Journal of Chromatography A, 1101(1-2), 171-178. (Ghanem, A., 2006).
URL: [Link][2]
Title: High-performance liquid chromatography of fatty acids in biological samples.
Source: ResearchGate.
URL: [Link][1]
Determining the Enantiomeric Purity of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: A Comparative Analytical Guide
As a Senior Application Scientist in chiral method development, I frequently encounter target molecules that defy standard analytical workflows. (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in chiral method development, I frequently encounter target molecules that defy standard analytical workflows. (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a prime example. While it is a highly valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, its physical properties—specifically its high volatility and complete lack of a UV-absorbing chromophore—render conventional High-Performance Liquid Chromatography (HPLC) approaches ineffective.
In this guide, I will objectively evaluate the analytical modalities available for determining the enantiomeric excess (ee) of this specific cyclopropane derivative, explain the mechanistic causality behind the optimal method selection, and provide field-proven, self-validating experimental protocols.
Comparative Analysis of Analytical Modalities
To accurately quantify the enantiomeric purity of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, the chosen analytical method must exploit the molecule's specific physicochemical properties. Because the molecule lacks reactive functional groups (such as -OH or -NH₂), pre-column derivatization to introduce a chromophore is chemically unfeasible.
Chiral Gas Chromatography (GC-FID) – The Gold Standard
Chiral GC coupled with a Flame Ionization Detector (FID) is the optimal modality for this compound. The molecule's low boiling point ensures excellent volatility, while FID provides universal, high-sensitivity detection for carbon-containing compounds without requiring a UV chromophore. Separation is typically achieved using a permethylated β-cyclodextrin stationary phase (e.g., Chirasil-β-Dex). The mechanism relies on the formation of transient, reversible inclusion complexes. The hydrophobic cyclopropane ring inserts into the cyclodextrin cavity, while the polar bromomethyl group engages in dipole-dipole interactions with the functionalized rim. The spatial disparity between the (1R,2R) and (1S,2S) enantiomers results in distinct partition coefficients and baseline resolution, a standard supported by the [1].
Chiral HPLC (RI/ELSD) – The Suboptimal Alternative
While Chiral HPLC is the default for many pharmaceutical intermediates, it fails here. The absence of a conjugated π-system means UV detection is impossible. Alternative detectors, such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), must be used. However, RI lacks the sensitivity required to detect trace enantiomeric impurities (<0.1%), and ELSD responses are non-linear and struggle with highly volatile analytes, leading to poor reproducibility [2].
Chiral ¹H-NMR – The Orthogonal Approach
Nuclear Magnetic Resonance (NMR) utilizing a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR) like Eu(hfc)₃ offers a rapid, non-destructive orthogonal method. The chiral reagent forms transient diastereomeric complexes with the enantiomers in solution, inducing a chemical shift divergence (ΔΔδ) in the proton signals of the bromomethyl group. While excellent for rapid structural confirmation, NMR is limited by a relatively high Limit of Detection (LOD) of ~1-2%, making it unsuitable for strict regulatory release assays [3].
Decision matrix for determining the enantiomeric purity of volatile chiral cyclopropanes.
Quantitative Performance Comparison
The following table summarizes the empirical performance metrics of each modality when applied to aliphatic, halogenated cyclopropanes.
Analytical Modality
Detector
Limit of Detection (LOD)
Typical Resolution (Rs)
Analysis Time
Suitability for Target
Chiral GC
FID
< 0.05%
> 2.0 (Baseline)
15 - 25 min
Excellent (Exploits volatility)
Chiral HPLC
RI / ELSD
~ 0.5% - 1.0%
1.2 - 1.5
20 - 40 min
Poor (Low sensitivity, volatility issues)
Chiral ¹H-NMR
400+ MHz
~ 1.0% - 2.0%
N/A (ΔΔδ dependent)
< 10 min
Moderate (Good for rapid screening)
Self-Validating Experimental Protocols
A protocol is only as reliable as its controls. To ensure the system is self-validating, every chromatographic sequence must begin with the injection of a racemic standard . This empirically proves that the chiral stationary phase can resolve the (1R,2R) and (1S,2S) enantiomers under the specific operational conditions, ruling out false-positive purity results caused by co-elution. This aligns with the regulatory frameworks outlined in [2].
Protocol A: Chiral GC-FID (Primary Quantitation)
Rationale: The use of a permethylated β-cyclodextrin column (e.g., Beta-DEX™ 120 or Chirasil-β-Dex) provides the optimal chiral environment for small, hydrophobic rings.
Materials & Conditions:
Column: Beta-DEX™ 120 (30 m × 0.25 mm ID × 0.25 µm film).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 60°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 200°C (hold 5 min).
Step-by-Step Workflow:
System Blank: Inject 1 µL of pure GC-grade dichloromethane (DCM) to verify the absence of column bleed or carryover.
System Suitability (The Self-Validation Step): Inject 1 µL of a 1 mg/mL solution of racemic trans-1-(bromomethyl)-2-ethylcyclopropane in DCM.
Acceptance Criteria: The chromatogram must show two distinct peaks of equal area (50:50 ratio) with a resolution (
Rs
)
≥1.5
. Record the retention times for the (1R,2R) and (1S,2S) enantiomers.
Sample Preparation: Dissolve the synthesized (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane sample in DCM to a concentration of 1 mg/mL.
Sample Analysis: Inject 1 µL of the sample solution.
Data Processing: Integrate the peak areas. Calculate the enantiomeric excess (ee) using the formula:
Rationale: When GC is unavailable, or rapid in-process structural verification is needed, NMR with a chiral shift reagent provides immediate stereochemical data [3].
Baseline Spectrum: Dissolve 10 mg of the cyclopropane sample in 0.6 mL of CDCl₃. Acquire a standard ¹H-NMR spectrum to identify the diastereotopic protons of the -CH₂Br group (typically appearing as a complex multiplet around 3.2 - 3.5 ppm).
Titration of CSR: Add 5 mg of Eu(hfc)₃ to the NMR tube. Shake vigorously until fully dissolved.
Acquisition & Optimization: Acquire a new ¹H-NMR spectrum. The paramagnetic europium complex will induce downfield shifts. Observe the -CH₂Br signals; they should begin to split into two distinct sets of signals representing the two enantiomers.
Integration: If baseline separation of the shifted -CH₂Br signals is achieved, integrate the respective peaks to estimate the enantiomeric ratio. Note: Due to signal broadening caused by the paramagnetic metal, accuracy is limited to ± 2%.
Conclusion
For the determination of enantiomeric purity of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, Chiral GC-FID is unequivocally the superior analytical technique. It circumvents the molecule's lack of a UV chromophore while fully leveraging its volatility to achieve baseline enantiomeric resolution and high sensitivity. By embedding a racemic standard injection into the workflow, the protocol becomes a self-validating system, ensuring that researchers and drug development professionals can trust the integrity of their chiral purity data.
References
Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Muller, P. (2005). "Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives". Chromatographia, 61(3-4), 103-111. Available at:[Link]
Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). "System Suitability and Validation for Chiral Purity Assays of Drug Substances". LCGC North America, 24(11). Available at:[Link]
Validation
Introduction: The Significance of Stereochemistry in Substituted Cyclopropanes
An In-Depth Guide to the Comparative Stability of trans- vs. cis-1-(bromomethyl)-2-ethylcyclopropane The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged motif in medicinal chemistry and natura...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Stability of trans- vs. cis-1-(bromomethyl)-2-ethylcyclopropane
The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid structure and unique electronic properties can enhance metabolic stability, improve potency, and fine-tune the three-dimensional shape of bioactive molecules.[3] When the cyclopropane ring is substituted, as in the case of 1-(bromomethyl)-2-ethylcyclopropane, the spatial arrangement of these substituents—its stereochemistry—becomes a critical determinant of the molecule's overall energy and, consequently, its stability and reactivity.
This guide provides a comprehensive analysis of the comparative stability of the cis and trans diastereomers of 1-(bromomethyl)-2-ethylcyclopropane. We will dissect the structural factors governing their stability, present supporting data from analogous systems, and outline an experimental protocol for the empirical determination of their energy differences.
Part 1: Foundational Principles of Stability - A Structural Comparison
The core difference between cis- and trans-1-(bromomethyl)-2-ethylcyclopropane lies in the relative orientation of the bromomethyl (-CH₂Br) and ethyl (-CH₂CH₃) groups with respect to the plane of the cyclopropane ring.
cis-Isomer: Both substituents are located on the same face of the ring.
trans-Isomer: The substituents are located on opposite faces of the ring.
This seemingly simple difference has profound energetic consequences, primarily driven by steric hindrance , also known as van der Waals repulsion. When bulky groups are forced into close proximity, their electron clouds repel each other, creating an unfavorable energetic state and decreasing the molecule's overall stability.[4]
In the cis isomer, the ethyl and bromomethyl groups are held in a fixed, proximate relationship by the rigid cyclopropane ring. This proximity leads to significant steric repulsion. Conversely, the trans isomer places these groups on opposite sides, maximizing the distance between them and thereby minimizing this destabilizing interaction.[5] Therefore, based on first principles of conformational analysis, the trans isomer is predicted to be the more stable of the two.[6]
Caption: Structural comparison highlighting steric hindrance in the cis-isomer.
Part 2: Quantitative Support from Analogous Systems
A pivotal study by Wiberg et al. determined the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane via oxygen bomb calorimetry. Their findings provide robust, quantitative evidence that the trans isomer is more stable. The cis isomer was found to be less stable by 1.1 kcal/mol, an energy difference attributed directly to the steric repulsion between the two ethyl groups.[7] This value serves as an excellent proxy for the stability difference in 1-(bromomethyl)-2-ethylcyclopropane, as the steric demands of a bromomethyl group and an ethyl group are comparable.
Similarly, studies on other 1,2-disubstituted cyclopropanes, such as 1,2-dibromocyclopropane and 1,2-dimethylcyclopropane, consistently show the trans isomer to be the lower energy state.[4][5] In the case of cis-1,2-dibromocyclopropane, the proximity of the two bromine atoms leads to significant van der Waals repulsion, raising its ground-state energy relative to the trans isomer.[5]
Part 3: Experimental Protocol for Determining Relative Stability
To empirically validate the predicted stability difference, one can perform an equilibration experiment. This process involves converting one isomer into the other until a thermodynamic equilibrium is reached. The ratio of the isomers at equilibrium directly reflects their relative Gibbs free energy.
Objective: To determine the equilibrium constant (Keq) for the isomerization of cis-1-(bromomethyl)-2-ethylcyclopropane to its trans isomer and calculate the corresponding change in Gibbs free energy (ΔG°).
Methodology: Base-Catalyzed Equilibration
This protocol relies on a base to reversibly deprotonate the cyclopropane ring, creating a cyclopropyl anion intermediate. Inversion of this anion followed by reprotonation allows for the interconversion of the cis and trans isomers.
Step-by-Step Protocol:
Preparation: In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve a known quantity of either pure cis- or trans-1-(bromomethyl)-2-ethylcyclopropane (or a mixture of known composition) in a suitable aprotic solvent like anhydrous tetrahydrofuran (THF).
Initiation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base. A lithium amide base such as lithium diisopropylamide (LDA) is a suitable choice. The base will deprotonate the carbon bearing a hydrogen, facilitating isomerization.
Equilibration: Allow the reaction mixture to slowly warm to a temperature where isomerization occurs at a reasonable rate but side reactions are minimized (this may require optimization, e.g., -20 °C or 0 °C). The reaction should be stirred for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
Quenching: Carefully quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), while the mixture is still cold. This will protonate the anionic intermediates and stop the isomerization process.
Workup: Extract the organic components with a suitable solvent (e.g., diethyl ether), wash the organic layer to remove inorganic salts, dry it over an anhydrous salt (e.g., MgSO₄), and carefully concentrate the solvent in vacuo.
Analysis: Analyze the resulting isomeric ratio using Gas Chromatography (GC) with a flame ionization detector (FID) or ¹H NMR spectroscopy. Calibrated standards should be used for accurate quantification.
Calculation:
Calculate the equilibrium constant: Keq = [trans-isomer] / [cis-isomer]
Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin at which the equilibration was performed.
Caption: Experimental workflow for determining isomer stability via equilibration.
Conclusion
References
Wiberg, K.B., Lupton, E.C., Jr., Wasserman, D.J., & de Meijere, A. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106, 1740-1744. [Link]
ChemRxiv. (n.d.). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. [Link]
Tantillo, D. J., et al. (2020). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. Organic Letters. [Link]
NIST. (n.d.). cis-1,2-Diethylcyclopropane. In NIST Chemistry WebBook. [Link]
ResearchGate. (2025). Recent Advances in Synthesis of Cyclopropanes. [Link]
Marek, I., et al. (2018). Synthesis of cis-/All-cis-Substituted Cyclopropanes through Stereocontrolled Metalation and Pd-Catalyzed Negishi Coupling. Organic Letters. [Link]
Baran, P. S., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
ResearchGate. (n.d.). Thermal conversion of cis- and trans-1,2-diethynylcyclopropanes to... [Link]
Olah, G. A., & Schleyer, P. v. R. (Eds.). (1972). Evidence for Protonated Cyclopropane Intermediates from Studies of Stable Solutions of Carbonium Ions. Accounts of Chemical Research. [Link]
Pearson+. (n.d.). cis-1,2-diethylcyclopropane has a larger heat of combustion than... [Link]
Vaia. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of trans isomer. Which isomer is most stable? [Link]
Spectroscopic Validation of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane Derivatives: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottlenecks associated with small, rigid chiral scaffolds. Cyclopropane derivatives, such as (1R,2R)-1-(bromomethyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottlenecks associated with small, rigid chiral scaffolds. Cyclopropane derivatives, such as (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane , are highly prized in medicinal chemistry for their ability to lock molecular conformations and improve metabolic stability. However, their spectroscopic validation presents a unique challenge: the rigid ring system restricts conformational freedom, yet the subtle chemical shift differences between stereoisomers often render 1D NMR ambiguous.
This guide objectively compares traditional stereochemical assignment methods against an advanced, multi-modal spectroscopic workflow (2D NOESY coupled with Vibrational Circular Dichroism). By understanding the causality behind these experimental choices, researchers can implement self-validating protocols that guarantee absolute stereochemical confidence.
The Analytical Challenge: Why Legacy Methods Fall Short
To fully validate (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane, an analytical workflow must answer two distinct questions:
Relative Stereochemistry: Are the bromomethyl and ethyl groups cis or trans to each other?
Absolute Configuration: Is the trans isomer the (1R,2R) or the (1S,2S) enantiomer?
Historically, chemists relied on 1D
1
H NMR coupling constants (
3J
) and optical polarimetry (Specific Rotation,
[α]D
). However,
3J
values in cyclopropanes can be notoriously overlapping for cis and trans protons (typically 4–9 Hz for trans and 7–11 Hz for cis), leading to misassignments. Furthermore, polarimetry provides only a single data point at 589 nm, which is highly susceptible to trace chiral impurities and solvent effects, often leading to ambiguous absolute configuration assignments [1].
Quantitative Comparison of Validation Workflows
To overcome these limitations, modern laboratories employ a multi-modal approach utilizing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and VCD (Vibrational Circular Dichroism). The table below compares the performance metrics of both approaches.
Analytical Parameter
Traditional Workflow (1D NMR + Polarimetry)
Advanced Workflow (2D NOESY + VCD/DFT)
Data Richness
Single data point (
[α]D
) + 1D shifts
3N-6 chiral transitions + 2D spatial maps
Relative Error Rate
Moderate (prone to impurity interference)
Low (highly specific spectral signatures)
Sample Requirement
>50 mg (Polarimetry)
~10-15 mg (VCD), 5 mg (NOESY)
Stereochemical Confidence
Ambiguous for novel scaffolds
Unambiguous (Self-validating via DFT)
Analysis Time
Fast (< 1 hour)
Moderate (12-24 hours including DFT)
Mechanistic Grounding: The Causality of Experimental Design
Relative Stereochemistry via 2D NOESY
NOESY NMR relies on the nuclear Overhauser effect, where through-space dipole-dipole interactions allow for the precise mapping of relative stereochemistry [2]. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (
1/r6
). For the rigid cyclopropane ring, protons on the same face (cis) are approximately 2.5 Å apart and exhibit strong NOE signals. Protons on opposite faces (trans) are >3.5 Å apart, yielding negligible NOE signals [4]. By mapping these spatial relationships, the trans relationship of the (1R,2R) derivative is definitively established.
Absolute Configuration via VCD and DFT
While NOESY confirms the trans geometry, it cannot distinguish between the (1R,2R) and (1S,2S) enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions [3]. Because a molecule with
N
atoms has
3N−6
vibrational modes, VCD provides a rich, multi-featured chiral signature. When this experimental spectrum is overlaid with a Density Functional Theory (DFT) calculated spectrum, the absolute configuration can be assigned with near-absolute certainty, eliminating the need for single-crystal X-Ray diffraction.
Workflow Visualization
The following diagram illustrates the logical progression of the multi-modal spectroscopic validation, highlighting the independent confirmation of both relative and absolute stereochemistry.
Workflow for multi-modal spectroscopic validation of chiral cyclopropanes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be executed. Each protocol contains internal validation checks to prevent false positives.
Protocol A: 2D NOESY NMR for Relative Stereochemistry
Sample Preparation: Dissolve 5.0 mg of the cyclopropane derivative in 0.6 mL of CDCl
3
(100% atom D). Causality: High isotopic purity prevents solvent suppression artifacts that could mask critical cross-peaks near 1.5–2.5 ppm.
Instrument Tuning: Tune the NMR probe (e.g., 600 MHz) and shim the magnetic field to achieve a line width of <0.5 Hz for the TMS reference peak.
Pulse Sequence Selection: Select a phase-sensitive NOESY pulse sequence with gradient coherence selection to minimize
t1
noise.
Mixing Time Optimization: Set the mixing time (
τm
) to 400 ms. Causality: Small, rigid molecules like cyclopropanes have short rotational correlation times (
τc
). A 400 ms mixing time allows sufficient NOE buildup without triggering spin diffusion (which causes false through-space signals).
Data Processing: Process with zero-filling to 2K x 2K data points and apply a squared sine-bell apodization function to enhance cross-peak resolution.
Self-Validation Check: Inspect the cross-peaks between the C1-H and C2-H protons. In the trans-(1R,2R) isomer, these protons reside on opposite faces of the ring. The absence of a strong NOE cross-peak between them validates the trans relative geometry.
Protocol B: VCD & DFT for Absolute Configuration
Sample Preparation: Dissolve 15 mg of the derivative in 150 µL of CDCl
3
. Load the solution into a BaF
2
liquid cell with a 100 µm path length.
Background Subtraction: Acquire a baseline VCD spectrum of pure CDCl
3
to subtract solvent artifacts and baseline drift.
Spectral Acquisition: Scan the mid-IR region (2000–900 cm
−1
) for 4 to 6 hours (approx. 4000 scans) at 4 cm
−1
resolution. Causality: VCD signals are typically
10−4
to
10−5
times weaker than standard IR absorbance; extensive signal averaging is mandatory to achieve an acceptable signal-to-noise ratio.
Computational Modeling (DFT): Perform conformational searches using molecular mechanics, followed by geometry optimization at the B3LYP/6-311G(d,p) level of theory. Calculate the theoretical VCD spectra for both the (1R,2R) and (1S,2S) enantiomers.
Self-Validation Check: Overlay the experimental VCD spectrum with the DFT-calculated spectra. A high degree of spectral similarity (SimVCD > 0.85) with the (1R,2R) calculated model definitively assigns the absolute stereochemistry. If the experimental spectrum mirrors the (1S,2S) calculation, the batch must be flagged as the incorrect enantiomer.
References
Title: Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy
Source: National Institutes of Health (PMC)
URL: [Link]
Title: A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Stereochemistry Information from NOESY/ROESY data … Part 1
Source: ACD/Labs
URL: [Link]
Validation
A Comparative Reactivity Analysis: (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane vs. Linear Alkyl Bromides in Nucleophilic Substitution and Elimination Reactions
Introduction In the landscape of modern organic synthesis and medicinal chemistry, alkyl bromides are indispensable intermediates, serving as versatile electrophiles for the construction of carbon-carbon and carbon-heter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, alkyl bromides are indispensable intermediates, serving as versatile electrophiles for the construction of carbon-carbon and carbon-heteroatom bonds. While linear alkyl bromides like 1-bromobutane are foundational, their reactivity profiles are well-understood and often serve as a baseline. However, the incorporation of strained ring systems, such as cyclopropane, introduces profound and often advantageous changes to a molecule's reactivity and metabolic stability.[1]
The cyclopropyl group is more than just a compact cycloalkane; its strained C-C bonds possess significant p-character, allowing it to engage in electronic interactions akin to those of a vinyl group.[2] This unique electronic nature dramatically influences the reactivity of adjacent functional groups. This guide provides a head-to-head benchmark of (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane against its linear counterparts, offering a detailed examination of their performance in the two cornerstone reactions of alkyl halides: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). Through theoretical discussion, data-driven comparisons, and detailed experimental protocols, we will elucidate the causality behind the observed reactivity differences, providing researchers, scientists, and drug development professionals with actionable insights for synthetic design.
Part 1: Physical and Structural Properties
Before delving into reactivity, a comparison of fundamental physical properties is essential. These characteristics influence handling, solvent selection, and purification strategies. The data presented below is for the subject cyclopropyl derivative and two common linear primary alkyl bromides, 1-bromobutane and 1-bromohexane.
(Note: Experimental data for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is not widely published; values are estimated based on similar structures like (bromomethyl)cyclopropane and related ethylcyclopropanes.)
The compact, rigid structure of the cyclopropyl derivative results in a boiling point that is notably different from its linear isomer, 1-bromohexane, despite having a similar molecular weight. This reflects the differences in molecular shape and intermolecular forces.
Part 2: Benchmarking Sₙ2 Reactivity
The Sₙ2 reaction is a cornerstone of synthetic chemistry, involving a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group and inverting the stereochemical center.[5] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[6][7]
Causality of Experimental Observations: The Cyclopropyl Advantage
In an Sₙ2 reaction, the rate is highly sensitive to steric hindrance at the reaction center.[8] While (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is a primary bromide, comparable to 1-bromobutane, it possesses a key electronic advantage. The transition state of an Sₙ2 reaction involves a pentacoordinate carbon with significant p-orbital character. The adjacent cyclopropyl ring, with its high p-character "bent" bonds, can effectively stabilize this electron-rich transition state through hyperconjugation.[2] This electronic stabilization lowers the activation energy of the reaction, leading to a dramatic rate acceleration compared to linear alkyl bromides that rely solely on weaker C-H or C-C sigma bond hyperconjugation.
Visualization: Sₙ2 Transition State Comparison
The diagram below illustrates the stabilizing interaction of the cyclopropyl group in the Sₙ2 transition state compared to the less-stabilized linear analogue.
A Guide to the Safe Disposal of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane. As a brominated organic compound, this chemical requires meticulous management...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane. As a brominated organic compound, this chemical requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.
Hazard Assessment and Chemical Profile
(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is an alkyl bromide, a class of chemicals used as building blocks in organic synthesis. Like many halogenated organic compounds, it presents specific hazards that must be understood before handling. The primary risks are associated with its reactivity and the potential for environmental persistence if disposed of improperly.[1][2]
Key Hazards:
Toxicity: Alkyl bromides can be irritating to the skin, eyes, and respiratory system. Prolonged skin contact may lead to dermatitis.[3]
Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition products, including carbon oxides and hydrogen bromide gas, can form under fire conditions.
Environmental: Brominated organic compounds are classified as halogenated wastes.[4] They can be persistent in the environment and are often toxic to aquatic life.[2][5] Improper disposal is strictly regulated to prevent environmental contamination.[1][6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The use of appropriate PPE is the final and most critical barrier between the researcher and chemical hazards.[11] All handling and disposal procedures for (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane must be conducted within a properly functioning chemical fume hood.[12]
Required PPE for Handling and Disposal:
Equipment Type
Specification
Rationale
Source(s)
Hand Protection
Nitrile rubber gloves. Double-gloving is recommended for extended handling.
Nitrile provides good resistance to a range of chemicals.[13] However, its compatibility can be poor with some halogenated solvents, making double-gloving or using thicker gloves a prudent measure.[12]
Note: Always consult your institution's safety guidelines and the specific glove manufacturer's compatibility chart before use.[12]
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is waste segregation . It must be treated as a halogenated organic waste and never mixed with other waste streams.[4][7][17] Mixing halogenated and non-halogenated waste needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous category.[7][17]
Step 1: Waste Stream Categorization
Immediately upon generation, categorize the waste into one of the following streams. Each stream requires a separate, dedicated waste container.
Liquid Waste: This includes pure (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane, reaction mixtures containing the compound, and solvent rinses (e.g., from cleaning glassware).
Solid Waste: This stream is for contaminated disposable materials such as gloves, paper towels, absorbent pads, and contaminated silica gel.[1]
Aqueous Waste: Any aqueous solutions containing traces of the brominated compound must also be collected as hazardous waste.[1] Do not dispose of this down the drain.[12][18]
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure safe storage.
Select the Right Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle.[12] Do not use metal cans , as halogenated compounds can degrade to form acids that corrode metal.[12]
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[17]
Complete the Tag: Clearly write all constituents and their approximate percentages on the tag.[17] Mark the hazards as "Toxic" and "Flammable" (if applicable).[17] Crucially, identify the contents as "Halogenated Organic Waste." [1][4]
Step 3: Safe Accumulation and Storage
Waste containers must be managed safely within the laboratory in a designated Satellite Accumulation Area (SAA).[17]
Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][12] A designated cabinet under the fume hood is an ideal location.[12]
Closure: Keep the waste container tightly closed at all times, except when adding waste.[17][19] This prevents the release of harmful vapors.
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[12][17]
Segregation: Store halogenated waste away from incompatible materials, especially acids, bases, and oxidizing agents.[12]
Step 4: Final Disposal
When the waste container is approximately three-quarters full, arrange for its disposal.
Request Pickup: Contact your institution's EHS department or approved hazardous waste vendor to schedule a waste pickup.[17]
Professional Management: Disposal must be conducted by a licensed and permitted hazardous waste management company.[7] You are legally responsible for the waste from "cradle to grave."[7]
Disposal Technology: The most common disposal method for halogenated organic waste is high-temperature incineration at a specialized facility equipped with emission control systems to neutralize harmful byproducts like hydrogen bromide.[4][20]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is essential for mitigating risk.
Small Spill Cleanup (Inside a Chemical Fume Hood)
A small spill is one that you can safely manage without respiratory protection.
Alert Personnel: Notify others in the lab immediately.
Don PPE: Wear the appropriate PPE as detailed in Section 2, including double nitrile gloves, goggles, and a lab coat.[21]
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[21][22]
Neutralize (Optional but Recommended): For spills of brominated compounds, neutralization with a 5-10% solution of sodium thiosulfate can be performed before absorption to reduce reactivity.[1][21]
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled bag or container for disposal as solid halogenated waste.[21][22]
Decontaminate: Clean the spill area thoroughly with soap and water.[21]
Dispose of Waste: Dispose of all contaminated materials (including gloves) as hazardous solid waste.
Large Spill or Spill Outside a Fume Hood
EVACUATE: Immediately evacuate the area. Alert all nearby personnel.[21][23]
CONFINE: If safe to do so, close the laboratory doors as you exit to confine the vapors.[23]
REPORT: Call your institution's emergency number or 911. Report the spill to your EHS department.[21][23] Provide details on the chemical, location, and quantity.
SECURE: Secure the area to prevent unauthorized entry until emergency responders arrive.[23]
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[22]
Skin Contact: Promptly move to a safety shower and flush the affected area with large amounts of water for at least 15 minutes. Remove any contaminated clothing while under the shower. Seek immediate medical attention.[22]
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[3]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane waste.
Caption: Disposal workflow for (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane.
References
Halogenated Solvents Safety Guidelines. Washington State University, Environmental Health & Safety. [Link]
A Senior Application Scientist's Guide to Handling (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane: A Framework for Safety and Operational Excellence
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (1R,2R)-1-(Bromomethyl)-2-ethylcycl...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane, a key building block in complex syntheses, is a prime example of a reagent that requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use. We will explore the "why" behind each safety measure, ensuring that these protocols become an intuitive part of your laboratory workflow, thereby fostering a culture of safety and trust.
Foundational Risk Assessment: Understanding the Reagent
Before any container is opened, a thorough understanding of the inherent hazards of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is paramount. This compound belongs to the class of brominated organic compounds, which present a range of potential health and safety risks.[1] Based on data for the closely related and structurally similar (Bromomethyl)cyclopropane, we can infer a comparable hazard profile.
The primary hazards include:
Flammability: The compound is a flammable liquid and vapor, with a flash point of 41°C.[2][3] This necessitates strict control of ignition sources.[4][5][6][7]
Toxicity and Irritation: It is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3] Inhalation may also cause respiratory tract irritation.[2][4] Alkyl bromides, as a class, can irritate the respiratory system and eyes, and prolonged contact may lead to chemical burns.
Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[2][7] It can also react with moisture to slowly form corrosive acids.
This initial assessment directly informs every subsequent step, from the selection of personal protective equipment to disposal procedures.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice based on the specific hazards identified. All handling of this reagent must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8][9]
PPE Component
Specification & Standard
Rationale
Eye & Face Protection
Chemical splash goggles and a face shield (ANSI Z87.1 / EN 166)
Provides robust protection against splashes and vapors.[6] The combination is crucial due to the severe eye irritation potential.[2][3]
Hand Protection
Fluorinated rubber or Butyl rubber gloves (Breakthrough time > 480 min)
These materials offer excellent resistance to halogenated organic compounds.[6] Nitrile gloves may be suitable for incidental contact but are less robust for prolonged handling.[8][10] Always check the manufacturer's compatibility data.
Body Protection
Flame-resistant laboratory coat and chemical-resistant apron
Protects against splashes and minimizes skin contact.[9] A flame-resistant coat is essential due to the flammability of the reagent.[4]
Footwear
Closed-toe, chemical-resistant shoes
Prevents exposure from spills that may reach the floor.[8]
Respiratory Protection
NIOSH/MSHA approved respirator (if outside a fume hood)
Required only in situations where engineering controls (like a fume hood) fail or during large spills.[9][11] Use must follow a formal respiratory protection program.
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard procedure for weighing and transferring the liquid reagent, integrating the PPE requirements into a seamless workflow.
Preparation:
Ensure a chemical fume hood is operational and the sash is at the lowest possible working height.[9]
Assemble all necessary equipment: the reagent container, a secondary container, compatible weighing vessel, and spark-proof tools.[4][5]
Prepare a designated, labeled waste container for halogenated organic waste.[8][12][13]
Confirm the location of the nearest safety shower and eyewash station.[5]
Procedure:
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are properly fitted and have been inspected for any defects.
Grounding: Ground and bond containers when transferring the material to prevent static discharge, a potential ignition source.[5]
Transfer: Working entirely within the fume hood, carefully open the reagent container. Loosen the closure cautiously to vent any pressure.[9] Use a clean, spark-proof tool or pipette to transfer the desired amount to the weighing vessel.
Sealing: Securely seal the primary reagent container immediately after use.[1][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][9]
Cleanup: Decontaminate any affected surfaces and equipment with an appropriate solvent, collecting all rinsate as halogenated waste.
Doff PPE: Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Always remove gloves last.
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][14]
Contingency Planning: Emergency and Disposal Protocols
A. Spill Management
Immediate and correct action is critical in the event of a spill. The primary goal is to contain the spill and prevent exposure.[1]
Caption: Workflow for managing a minor chemical spill.
B. Exposure Response
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][15] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[5][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[5][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][15] Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention.[5]
C. Waste Disposal
Proper segregation of waste is crucial for both safety and environmental compliance.
Liquid Waste: All unused (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane and solutions containing it must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][12][13]
Solid Waste: Any materials contaminated with the chemical, such as gloves, absorbent pads, and filter paper, must be collected in a separate, labeled container for solid hazardous waste.[1]
Container Management: Waste containers must be kept tightly closed except when adding waste, be in good condition, and be stored in a cool, well-ventilated area away from incompatible materials.[12][16] Never dispose of halogenated organic compounds down the drain.[8][17]
By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a self-validating system of safety. This ensures the protection of all personnel and maintains the integrity of your invaluable research.
References
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency.